5-Ethyl cytidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXEKJKNOHULW-FDDDBJFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Ethyl Cytidine: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 5-Ethyl cytidine (B196190) is limited, with much of the foundational research dating back several decades. This guide synthesizes the available data for 5-Ethyl cytidine and, where necessary, draws upon information from closely related and well-studied cytidine analogs, such as 5-Azacytidine and 5-fluoro-2'-deoxycytidine (B1672315), to provide a comprehensive overview. Data derived from analogous compounds is clearly indicated.
Introduction
This compound is a synthetic pyrimidine (B1678525) nucleoside analog of cytidine. Like other 5-substituted cytidine derivatives, it is recognized for its potential as an anti-metabolite and epigenetic modulator. The primary mechanism of action for many cytidine analogs involves the inhibition of DNA methyltransferases (DNMTs), enzymes crucial for the regulation of gene expression.[1] Dysregulation of DNA methylation is a hallmark of various diseases, including cancer, making DNMTs a significant target for therapeutic intervention. This document provides a technical overview of the synthesis, physicochemical properties, and potential biological activities of this compound, tailored for professionals in drug discovery and development.
Synthesis of this compound
Representative Experimental Protocol: Synthesis of 5-Alkylcytidines
This protocol is a generalized representation based on synthetic strategies for similar compounds.
Step 1: Synthesis of 5-Ethyluracil (B24673) A plausible route to 5-ethyluracil involves the condensation of an appropriate ethyl-substituted three-carbon unit with urea (B33335) or a derivative.
-
Materials: Diethyl 2-ethylmalonate, Sodium ethoxide, Urea, Ethanol, Hydrochloric acid.
-
Procedure:
-
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl 2-ethylmalonate is added to the sodium ethoxide solution.
-
Urea is subsequently added, and the mixture is refluxed for several hours.
-
The resulting sodium salt of 5-ethylbarbituric acid is precipitated.
-
The precipitate is dissolved in water and acidified with hydrochloric acid to yield 5-ethylbarbituric acid.
-
Further chemical modification, such as reduction or other functional group interconversions, may be necessary to arrive at 5-ethyluracil.
-
Step 2: Conversion of 5-Ethyluracil to 5-Ethylcytidine The conversion of the uracil (B121893) derivative to the cytidine derivative can be achieved through a process involving protection of the hydroxyl groups of the ribose moiety, followed by amination of the uracil ring.
-
Materials: 5-Ethyluracil, Hexamethyldisilazane (HMDS), Ammonium (B1175870) sulfate (B86663), 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, a Lewis acid catalyst (e.g., SnCl₄), Dry solvent (e.g., acetonitrile), Methanolic ammonia (B1221849).
-
Procedure:
-
5-Ethyluracil is silylated with HMDS in the presence of a catalytic amount of ammonium sulfate to make it more soluble and reactive.
-
The silylated 5-ethyluracil is then coupled with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in a dry solvent using a Lewis acid catalyst. This is a Vorbrüggen glycosylation reaction.
-
The resulting protected nucleoside, 5-ethyl-2',3',5'-tri-O-acetyluridine, is purified.
-
The acetylated uridine (B1682114) derivative is then converted to the cytidine analog by treatment with a phosphitylating agent followed by amination, or more directly by treatment with a mixture that converts the 4-keto group to an amino group, such as a triazole-based phosphitylating reagent followed by treatment with ammonia.
-
Finally, the acetyl protecting groups are removed by treatment with methanolic ammonia to yield this compound.
-
Purification is typically performed using column chromatography.
-
Physicochemical Properties
Specific quantitative data for this compound is sparse. The table below summarizes available information, supplemented with data from the parent molecule, cytidine, for context.
| Property | This compound | Cytidine (for comparison) | Source |
| Molecular Formula | C₁₁H₁₇N₃O₅ | C₉H₁₃N₃O₅ | |
| Molecular Weight | 271.27 g/mol | 243.22 g/mol | |
| Appearance | White crystalline powder (presumed) | White crystalline powder | |
| Melting Point | Not reported | 210-220 °C (decomposes) | |
| Solubility | Not reported | Soluble in water | |
| pKa | Not reported | ~4.2 (amino group) |
Biological Activity and Mechanism of Action
As a cytidine analog, this compound is presumed to act as an inhibitor of DNA methyltransferases (DNMTs).
Proposed Mechanism of Action
The mechanism of DNMT inhibition by cytidine analogs is well-established. These analogs are incorporated into DNA during replication. DNMTs recognize these modified bases as substrates. During the catalytic cycle, a covalent intermediate is formed between a cysteine residue in the active site of the DNMT and the C6 position of the pyrimidine ring. For natural cytosine, this is a transient state. However, modifications at the C5 position, such as an ethyl group, can interfere with the subsequent steps of the enzymatic reaction, leading to the formation of a stable covalent adduct between the enzyme and the DNA. This effectively sequesters the DNMT, depleting the cell of active enzyme and leading to passive demethylation of the genome during subsequent rounds of DNA replication.
Caption: Proposed mechanism of this compound as a DNMT inhibitor.
In Vitro and In Vivo Data (Data from Analogous Compounds)
Specific efficacy and toxicity data for this compound are not available in the public domain. The following tables provide data for the well-characterized DNMT inhibitor, 5-Azacytidine, to serve as a reference.
Table 1: In Vitro Cytotoxicity of 5-Azacytidine against various cancer cell lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hr) | Source |
| MOLT-4 | Acute Lymphoblastic Leukemia | 16.51 | 24 | [2] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 | [2] |
| HCT116 | Colorectal Carcinoma | ~2.0 | 72 | |
| A549 | Non-small Cell Lung Cancer | 2.218 | 48 | [3] |
| SK-MES-1 | Non-small Cell Lung Cancer | 1.629 | 48 | [3] |
Table 2: Pharmacokinetic Parameters of 5-fluoro-2'-deoxycytidine (FdCyd) in Mice
Data for FdCyd administered at 25 mg/kg.
| Route | Co-administered with THU* | T₁/₂ (min) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Source |
| IV | No | 11 | 3,300 | 450 | N/A | [1] |
| PO | No | - | 30 | 18 | ~4 | [1] |
| IV | Yes (IV) | 16 | 13,000 | 2,700 | N/A | [1] |
| PO | Yes (PO) | 26 | 2,200 | 1,450 | ~54 | [1] |
*THU (Tetrahydrouridine) is a cytidine deaminase inhibitor, which prevents the rapid metabolism of many cytidine analogs.
Table 3: Toxicological Profile of Cytidine Analogs (General)
| Analog | Species | Route | LD₅₀ | Common Toxicities | Source |
| 5-Azacytidine | Mouse | IP | 140 mg/kg | Myelosuppression, gastrointestinal toxicity, nausea, vomiting | |
| Decitabine | Mouse | IP | 250 mg/kg | Myelosuppression, fatigue, anemia, neutropenia, thrombocytopenia |
Experimental Protocols
DNA Methyltransferase (DNMT) Activity/Inhibition Assay (Non-Radioactive)
This is a representative protocol for a commercially available ELISA-based assay that can be used to screen for DNMT inhibitors like this compound.
-
Principle: A specific DNA substrate is coated on a microplate. The DNMT enzyme (either purified or from a nuclear extract) methylates the DNA in the presence of S-adenosylmethionine (SAM). A specific antibody that recognizes 5-methylcytosine (B146107) is then used to detect the methylated DNA. The amount of methylated DNA is quantified colorimetrically or fluorometrically and is proportional to the DNMT activity.
-
Materials:
-
Microplate pre-coated with DNMT substrate DNA
-
Purified DNMT1 enzyme or nuclear extract
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
S-adenosylmethionine (SAM)
-
Assay Buffer
-
Capture Antibody (anti-5-methylcytosine)
-
Detection Antibody (e.g., HRP-conjugated secondary antibody)
-
Substrate for detection (e.g., TMB for colorimetric detection)
-
Stop Solution
-
Wash Buffer
-
Microplate reader
-
-
Procedure:
-
Preparation: Prepare all reagents, including dilutions of the test inhibitor (this compound) and controls.
-
Methylation Reaction:
-
To each well, add Assay Buffer, SAM, and either the test inhibitor, a known inhibitor (positive control), or vehicle (negative control).
-
Add the DNMT enzyme or nuclear extract to initiate the reaction.
-
Incubate the plate at 37°C for 60-90 minutes to allow for DNA methylation.
-
-
Detection:
-
Wash the wells multiple times with Wash Buffer to remove unreacted components.
-
Add the Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells again.
-
Add the Detection Antibody and incubate at room temperature for 30 minutes.
-
Wash the wells thoroughly.
-
-
Signal Generation:
-
Add the detection substrate and incubate in the dark until color develops (for colorimetric assays).
-
Add Stop Solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
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Calculate the percentage of DNMT inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
-
Caption: General workflow for a non-radioactive DNMT inhibition assay.
Conclusion
This compound is a cytidine analog with a presumed mechanism of action as a DNA methyltransferase inhibitor. While its initial synthesis and basic characterization were performed decades ago, there is a notable lack of recent and detailed research on its biological activity, pharmacokinetics, and toxicology. For researchers interested in this compound, further studies would be required to determine its efficacy and safety profile. The experimental protocols and data from analogous, well-studied compounds such as 5-Azacytidine provided in this guide can serve as a valuable starting point for the design of such future investigations. The development of novel epigenetic modulators remains a promising area in drug discovery, and a re-evaluation of historical compounds like this compound with modern techniques could potentially unveil new therapeutic opportunities.
References
- 1. Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethyl Cytidine: A Technical Guide to its Presumed Mechanism of Action as a DNA Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl cytidine (B196190) is a synthetic nucleoside analog of cytidine. While specific in-depth research on 5-Ethyl cytidine is limited, its structural similarity to a class of well-studied epigenetic modifiers strongly suggests its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs). This guide synthesizes the established mechanisms of related cytidine analogs, such as 5-Azacytidine (B1684299) and 5-Aza-2'-deoxycytidine (Decitabine), to provide a comprehensive technical overview of the putative action of this compound. It is presumed that, like its counterparts, this compound acts as a hypomethylating agent, leading to the re-expression of silenced genes, and thus holds potential as a therapeutic agent in oncology and other diseases driven by epigenetic dysregulation. This document details the molecular interactions, downstream signaling effects, and relevant experimental protocols to study such compounds, serving as a foundational resource for researchers in the field.
Introduction to Cytidine Analogs and DNA Methylation
DNA methylation is a fundamental epigenetic mechanism in which a methyl group is added to the C5 position of a cytosine residue, primarily within CpG dinucleotides. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). DNA methylation plays a crucial role in regulating gene expression; hypermethylation of promoter regions is a common mechanism for silencing tumor suppressor genes in cancer.
Cytidine analogs are a class of drugs that interfere with this process.[1] By substituting the hydrogen atom at the C5 position of the pyrimidine (B1678525) ring with other moieties (e.g., nitrogen in 5-Azacytidine, or an ethyl group in this compound), these molecules can act as mechanism-based inhibitors of DNMTs.[2]
Core Mechanism of Action: DNA Methyltransferase Inhibition
The proposed mechanism of action for this compound, based on related analogs, involves a multi-step process that ultimately leads to the depletion of active DNMT enzymes and subsequent hypomethylation of the genome.
2.1. Cellular Uptake and Metabolism: this compound is first transported into the cell. To become active, it must be phosphorylated to its triphosphate form, this compound triphosphate. For deoxycytidine analogs like 5-Aza-2'-deoxycytidine, this is a direct phosphorylation pathway. For cytidine analogs like 5-Azacytidine (and presumably this compound), a portion is converted to the deoxyribose form by ribonucleotide reductase before phosphorylation.[3]
2.2. Incorporation into DNA: During DNA replication, this compound triphosphate is incorporated into the newly synthesized DNA strand in place of the natural nucleotide, deoxycytidine triphosphate.
2.3. Covalent Trapping of DNMTs: The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring. This forms a transient covalent intermediate. With a standard cytosine, this reaction is resolved, and the enzyme is released. However, the modification at the C5 position in cytidine analogs like this compound is thought to prevent the resolution of this covalent bond. This results in the irreversible trapping of the DNMT enzyme on the DNA.[4]
2.4. Enzyme Degradation and DNA Hypomethylation: The trapped DNMT-DNA adduct is recognized by the cellular machinery as a form of DNA damage. This leads to the proteasomal degradation of the DNMT enzyme.[4] The progressive and replication-dependent depletion of active DNMTs means that as cells divide, the newly synthesized DNA strands are not methylated, leading to a passive, genome-wide hypomethylation.
2.5. Re-expression of Silenced Genes: The removal of methyl marks from the promoter regions of previously silenced genes, such as tumor suppressor genes, can lead to the restoration of their expression. This re-expression is considered the primary therapeutic effect of DNMT inhibitors in cancer.
Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, based on the known mechanism of cytidine analogs.
Quantitative Data on Related Cytidine Analogs
| Compound | Assay System | Target | IC50 / Potency | Reference |
| 5-Aza-2'-deoxycytidine | L1210 leukemic cells | Growth Inhibition | More potent than 5-Azacytidine | [5] |
| 5-Azacytidine | L1210 leukemic cells | Growth Inhibition | Less potent than 5-Aza-2'-deoxycytidine | [5] |
| 5-Aza-2'-deoxycytidine | L1210 leukemic cells | DNA Methylation Inhibition | More effective inhibitor than 5-Azacytidine | [5] |
| 5-Azacytidine | L1210 leukemic cells | DNA Methylation Inhibition | Less effective inhibitor than 5-Aza-2'-deoxycytidine | [5] |
Experimental Protocols
The following section outlines a generalized experimental protocol to assess the DNMT inhibitory activity and downstream effects of a test compound like this compound.
5.1. In Vitro DNMT Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified DNMT enzyme.
-
Objective: To determine the IC50 value of this compound for a specific DNMT enzyme (e.g., DNMT1).
-
Materials:
-
Recombinant human DNMT1 enzyme.
-
Poly(dI-dC) DNA substrate.
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Test compound (this compound).
-
Scintillation fluid and counter.
-
Assay buffer (e.g., Tris-HCl, EDTA, DTT).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(dI-dC) substrate, and varying concentrations of this compound.
-
Add the DNMT1 enzyme to initiate the reaction.
-
Add ³H-SAM as the methyl donor.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filters to remove unincorporated ³H-SAM.
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Measure the retained radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
5.2. Cellular DNA Methylation Assay
This assay measures the global DNA methylation levels in cells treated with the test compound.
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Objective: To assess the effect of this compound on global DNA methylation in a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., a leukemia or colon cancer line).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
DNA extraction kit.
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Global DNA Methylation Assay Kit (e.g., ELISA-based).
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a period that allows for at least one to two cell divisions (e.g., 48-72 hours).
-
Harvest the cells and extract genomic DNA.
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Quantify the global 5-methylcytosine (B146107) content using an ELISA-based kit according to the manufacturer's instructions.
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Analyze the results to determine the dose-dependent effect of this compound on DNA hypomethylation.
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5.3. Gene Re-expression Analysis by qRT-PCR
This assay determines if the compound-induced hypomethylation leads to the re-expression of a specific silenced gene.
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Objective: To measure the mRNA expression level of a known hypermethylated tumor suppressor gene (e.g., p16INK4a) following treatment with this compound.
-
Materials:
-
Cancer cell line with a known silenced tumor suppressor gene.
-
Test compound (this compound).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for the target gene and a housekeeping gene.
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qPCR master mix and real-time PCR instrument.
-
-
Procedure:
-
Treat cells with this compound as described in the cellular methylation assay.
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Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
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Perform quantitative real-time PCR (qRT-PCR) using primers for the target gene and a housekeeping gene for normalization.
-
Calculate the relative fold change in gene expression in treated cells compared to untreated controls.
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Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel cytidine analog like this compound.
Conclusion
This compound is a cytidine analog that, based on the well-established mechanism of similar compounds, is presumed to function as a DNA methyltransferase inhibitor. Its incorporation into DNA is expected to lead to the irreversible trapping and subsequent degradation of DNMT enzymes, resulting in global DNA hypomethylation and the re-activation of silenced genes. This technical guide provides a framework for understanding and investigating the mechanism of action of this compound, leveraging the extensive knowledge of related, clinically relevant cytidine analogs. Further direct experimental validation is necessary to confirm these putative mechanisms and to quantify the specific activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) [mdpi.com]
- 4. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the antileukemic activity of 5-AZA-2'-deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-azacytidine against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Ethylcytidine's Role in RNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 5-Ethynylcytidine (B1258090) (5-EC), a modified nucleoside analog pivotal in the study of RNA synthesis. While the initial query focused on "5-Ethyl cytidine (B196190)," extensive research indicates that "5-Ethynylcytidine" is the compound of primary interest for this application. 5-EC serves as a powerful tool for labeling and analyzing nascent RNA, offering insights into the dynamics of transcription in various biological systems. This document details its mechanism of action, experimental protocols for its use, and a summary of its known effects.
Core Concepts: Mechanism of Action
5-Ethynylcytidine is a cell-permeable cytidine analog that is incorporated into newly synthesized RNA transcripts by RNA polymerases.[1][2] Once inside the cell, it is converted into its triphosphate form, 5-ethynylcytidine triphosphate (ECTP), which is then utilized as a substrate by RNA polymerases in place of the natural cytidine triphosphate (CTP).
The key feature of 5-EC is the presence of a terminal alkyne group. This functional group is bioorthogonal, meaning it does not interfere with native biological processes. The alkyne group allows for a highly specific and efficient chemical reaction known as "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, to the 5-EC-labeled RNA, facilitating its detection, visualization, and purification.[1][2][3]
It has been observed that 5-EC is metabolized more rapidly than the more commonly used uridine (B1682114) analog, 5-ethynyluridine (B57126) (EU).[1][4] While both are efficiently incorporated into RNA and not DNA, the faster metabolism of 5-EC may be advantageous in certain experimental contexts.[1]
Quantitative Data
Currently, there is a lack of publicly available, direct quantitative comparisons of 5-Ethynylcytidine (5-EC) and 5-Ethynyluridine (5-EU) in a consolidated tabular format. However, based on existing literature, the following table summarizes key parameters for the related deoxyribonucleoside analog, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), and provides a comparative context for the ribonucleoside counterparts. Researchers should note that these values are for the deoxy- forms and may not directly translate to the ribonucleoside forms. Direct experimental determination of these parameters for 5-EC is recommended.
| Parameter | 5-Ethynyl-2'-deoxycytidine (EdC) | 5-Ethynyl-2'-deoxyuridine (EdU) | Reference Cell Line(s) |
| Cytotoxicity (IC50) | Generally less toxic than EdU | More toxic than EdC | Human cell lines (e.g., 143B, HeLa, A549, HCT116, U2OS)[5] |
| Genotoxicity | Converted to EdU intracellularly, contributing to genotoxicity | Induces genotoxic effects | Chinese hamster ovary (CHO) cells[6] |
Note: The cytotoxicity of EdC is largely attributed to its intracellular conversion to EdU.[7] The relative toxicity of 5-EC and 5-EU in various cell lines requires further direct investigation.
Experimental Protocols
In Vitro RNA Labeling with 5-Ethynylcytidine Triphosphate (ECTP)
This protocol outlines the use of 5-ethynylcytidine triphosphate (ECTP) in an in vitro transcription reaction to generate alkyne-labeled RNA.
Materials:
-
Linearized DNA template with a T7 or SP6 promoter
-
T7 or SP6 RNA Polymerase
-
5x Transcription Buffer
-
Ribonuclease (RNase) Inhibitor
-
NTP mix (ATP, GTP, UTP)
-
5-Ethynylcytidine Triphosphate (ECTP)
-
DNase I (RNase-free)
-
EDTA
-
RNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Prepare the NTP mix: Prepare a solution containing ATP, GTP, and UTP at the desired concentration. The concentration of ECTP to be added should be optimized based on the desired labeling efficiency and the specific RNA polymerase used. A starting point is to substitute a fraction of CTP with ECTP (e.g., 10-50%).
-
Set up the transcription reaction: In an RNase-free tube, combine the following components on ice:
-
Nuclease-free water
-
5x Transcription Buffer
-
NTP mix (containing ATP, GTP, UTP, and ECTP)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 or SP6 RNA Polymerase
-
-
Incubate the reaction: Incubate the reaction mixture at 37°C for 2 hours.
-
DNase treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Stop the reaction: Add EDTA to a final concentration of 25 mM to stop the reaction.
-
Purify the RNA: Purify the alkyne-labeled RNA using an RNA purification kit or by ethanol precipitation.[8]
-
Quantify the RNA: Determine the concentration of the purified RNA using a spectrophotometer.
In Vivo RNA Labeling in Mammalian Cells
This protocol describes the metabolic labeling of nascent RNA in cultured mammalian cells using 5-Ethynylcytidine.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
5-Ethynylcytidine (5-EC) stock solution (in DMSO or sterile water)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection reagents (see Protocol 3.3)
Procedure:
-
Cell Culture: Plate cells at a suitable density to reach approximately 70-80% confluency at the time of labeling.
-
Prepare Labeling Medium: Dilute the 5-EC stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 100-500 µM can be used, but this should be optimized for each cell line to balance labeling efficiency and potential cytotoxicity.[9]
-
Metabolic Labeling: Remove the existing culture medium and replace it with the 5-EC-containing medium. Incubate the cells for the desired period (e.g., 1-4 hours). The incubation time will depend on the experimental goals and the transcription rate of the genes of interest.
-
Cell Fixation: After labeling, wash the cells twice with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Click Chemistry Detection: Proceed with the click chemistry reaction to detect the incorporated 5-EC (see Protocol 3.3).
Click Chemistry Detection of 5-EC Labeled RNA
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for detecting 5-EC incorporated into RNA using a fluorescent azide (B81097).
Materials:
-
5-EC labeled RNA (from in vitro or in vivo experiments)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS or Tris buffer)
Procedure:
-
Prepare the Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. The final concentrations of the components should be optimized, but a typical starting point is:
-
100 µM fluorescent azide
-
1 mM CuSO4
-
10 mM sodium ascorbate
-
100 µM copper ligand
-
-
Perform the Click Reaction:
-
For in vitro labeled RNA in solution : Add the click reaction cocktail to the purified RNA and incubate for 30-60 minutes at room temperature, protected from light.
-
For in situ labeled cells on coverslips : After permeabilization, wash the cells with PBS. Add the click reaction cocktail to the coverslips and incubate for 30 minutes at room temperature, protected from light.
-
-
Wash:
-
For in vitro labeled RNA : Purify the fluorescently labeled RNA using an RNA purification kit or ethanol precipitation to remove unreacted reagents.
-
For in situ labeled cells : Wash the cells three times with PBS containing a detergent (e.g., 0.1% Tween-20).
-
-
Analysis:
-
In vitro labeled RNA : Analyze by gel electrophoresis and fluorescence imaging, or by other downstream applications.
-
In situ labeled cells : Mount the coverslips on microscope slides and visualize the fluorescently labeled RNA using fluorescence microscopy.
-
Signaling Pathways and Experimental Workflows
Currently, there is limited direct evidence in the scientific literature detailing the specific signaling pathways that are affected by the incorporation of 5-Ethynylcytidine into RNA. However, the introduction of modified nucleosides can potentially influence various cellular processes.
-
RNA Processing and Stability: The presence of a modified base could alter RNA secondary structure, affecting the binding of RNA-binding proteins and influencing splicing, polyadenylation, and RNA decay.[9]
-
Translation: Modified nucleotides within the coding sequence of an mRNA could potentially affect the efficiency and fidelity of translation by the ribosome.[10]
-
Innate Immune Signaling: Intracellular RNA sensors, such as RIG-I and MDA5, can recognize foreign or aberrant RNA structures. It is conceivable that RNA containing 5-EC could modulate these pathways, although this has not been explicitly demonstrated.
Experimental Workflow for Investigating Signaling Pathway Involvement
The following workflow can be used to investigate the impact of 5-EC on cellular signaling pathways.
Caption: Workflow for investigating the impact of 5-EC on cellular signaling.
Experimental Workflow for 5-EC RNA Labeling and Analysis
This diagram illustrates the general workflow for labeling, detecting, and analyzing RNA incorporating 5-Ethynylcytidine.
References
- 1. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]
- 2. atwoodlab.com [atwoodlab.com]
- 3. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Chemical modifications to mRNA nucleobases impact translation elongation and termination - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethylcytidine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethylcytidine is a synthetic cytidine (B196190) analog that has garnered interest within the scientific community for its potential as an anticancer and antiviral agent. As a nucleoside analog, it can interfere with nucleic acid synthesis and other cellular processes. This technical guide provides a comprehensive overview of 5-Ethylcytidine, including its biochemical properties, mechanism of action, synthesis, and relevant experimental protocols. While specific quantitative data for 5-Ethylcytidine is limited in publicly available literature, this guide draws upon information from closely related cytidine analogs to provide a thorough understanding of its potential applications and areas for further research.
Introduction
Cytidine analogs are a class of molecules structurally similar to the natural nucleoside cytidine. They have been extensively studied for their therapeutic potential, primarily as anticancer and antiviral agents. By mimicking natural nucleosides, these analogs can be incorporated into DNA or RNA, or can inhibit enzymes involved in nucleic acid synthesis, leading to cytotoxic or antiviral effects. 5-Ethylcytidine, with an ethyl group at the 5th position of the cytosine base, is one such analog. Its structural modification suggests a potential to interact with key cellular enzymes, such as DNA methyltransferases (DNMTs), in a manner different from its parent molecule, cytidine.
Biochemical and Biophysical Properties
Table 1: Physicochemical Properties of 5-Ethylcytidine and Related Analogs
| Property | 5-Ethylcytidine | 5-Ethynyl-2'-deoxycytidine | 5-Azacytidine |
| Molecular Formula | C11H17N3O5 | C11H13N3O4 | C8H12N4O5 |
| Molecular Weight | 271.27 g/mol | 251.24 g/mol | 244.21 g/mol |
| CAS Number | 56367-98-7 | 69075-47-4 | 320-67-2 |
| Appearance | Solid (predicted) | Off-white solid | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (predicted) | Soluble in DMSO | Soluble in water, DMSO |
| λmax | Not Reported | 291 nm (in Tris-HCl, pH 7.5)[1] | Not Reported |
Synthesis
A detailed, step-by-step synthesis protocol for 5-Ethylcytidine is not explicitly described in the available literature. However, the synthesis of its carbocyclic analogue, 5-ethyl-2'-deoxyuridine, has been reported and involves two primary routes. One key step is the reaction of lithium dimethylcuprate with a carbocyclic analogue of 5-(bromomethyl)-2'-deoxyuridine dibenzoate[2]. Another route is based on a coupling reaction catalyzed by bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide[2]. It is plausible that similar synthetic strategies could be adapted for the synthesis of 5-Ethylcytidine.
Mechanism of Action
The primary proposed mechanism of action for many 5-substituted cytidine analogs is the inhibition of DNA methyltransferases (DNMTs). DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the 5-position of cytosine residues in DNA, a key epigenetic modification involved in gene silencing.
DNA Methyltransferase (DNMT) Inhibition
It is hypothesized that 5-Ethylcytidine, after being converted to its triphosphate form, is incorporated into DNA during replication. The presence of the ethyl group at the 5-position of the cytosine base may then interfere with the normal function of DNMTs. The enzyme may either be unable to bind to the modified cytosine or become covalently trapped, leading to its degradation and subsequent hypomethylation of the DNA. This can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, a common feature in many cancers[3][4].
Figure 1: Proposed mechanism of action for 5-Ethylcytidine leading to apoptosis.
Impact on Cell Cycle and Viability
By interfering with DNA synthesis and epigenetic regulation, 5-Ethylcytidine is expected to impact cell cycle progression and viability. Studies on related analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) have shown that their incorporation into DNA can induce DNA damage signaling, leading to cell cycle arrest, particularly in the S and G2 phases, and ultimately apoptosis[5][6][7].
Experimental Protocols
Detailed experimental protocols specifically for 5-Ethylcytidine are not widely published. However, standard protocols used for other cytidine analogs can be adapted.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of 5-Ethylcytidine on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
5-Ethylcytidine stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 5-Ethylcytidine in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of 5-Ethylcytidine. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Figure 2: Workflow for a typical MTT cell viability assay.
DNA Methyltransferase (DNMT) Activity Assay
This is a general protocol to assess the inhibitory effect of 5-Ethylcytidine on DNMT activity.
Materials:
-
Nuclear extract from cells or recombinant DNMT1 enzyme
-
DNMT activity assay kit (commercially available, e.g., from EpigenTek)
-
5-Ethylcytidine
-
Microplate reader
Procedure:
-
Prepare nuclear extracts from cells treated with 5-Ethylcytidine or use recombinant DNMT1.
-
Follow the manufacturer's instructions for the DNMT activity assay kit. Typically, this involves incubating the nuclear extract or recombinant enzyme with a cytosine-rich DNA substrate in the presence of S-adenosylmethionine (SAM), the methyl donor.
-
A specific antibody that recognizes 5-methylcytosine (B146107) is then used to detect the level of DNA methylation.
-
The amount of methylated DNA, which is proportional to DNMT activity, is quantified colorimetrically or fluorometrically using a microplate reader.
-
Compare the DNMT activity in the presence and absence of 5-Ethylcytidine to determine its inhibitory effect.
Potential Applications and Future Directions
5-Ethylcytidine holds promise as a research tool and a potential therapeutic agent. Its presumed mechanism of action as a DNMT inhibitor makes it a candidate for anticancer drug development, particularly for malignancies driven by epigenetic silencing of tumor suppressor genes. However, a significant challenge for the in vivo application of 5-ethyl-2'-deoxyuridine, a closely related compound, is its rapid catabolism[8]. This suggests that 5-Ethylcytidine may also have limited in vivo efficacy due to metabolic instability.
Future research should focus on:
-
Detailed Synthesis and Characterization: Establishing a robust and scalable synthesis protocol for 5-Ethylcytidine and thoroughly characterizing its physicochemical properties.
-
Quantitative Biological Evaluation: Determining the IC50 values of 5-Ethylcytidine against different DNMTs and in various cancer cell lines.
-
Pharmacokinetic and Pharmacodynamic Studies: Investigating the metabolic fate, bioavailability, and in vivo efficacy of 5-Ethylcytidine.
-
Structural Biology: Elucidating the precise molecular interactions between 5-Ethylcytidine-containing DNA and DNMTs through co-crystallization studies.
-
Combination Therapies: Exploring the synergistic effects of 5-Ethylcytidine with other anticancer agents, such as histone deacetylase (HDAC) inhibitors.
Conclusion
5-Ethylcytidine is a cytidine analog with potential as a DNA methyltransferase inhibitor. While direct experimental data is currently sparse, the information available for related compounds provides a strong rationale for its further investigation. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the therapeutic and scientific potential of 5-Ethylcytidine. Further in-depth studies are warranted to fully elucidate its mechanism of action and to assess its potential as a novel anticancer agent.
References
- 1. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 2. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 5-2Aza-2'-deoxycytidine on the P16 tumor suppressor gene in hepatocellular carcinoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Ethyl-2'-deoxyuridine: an explanation for its lack of cytotoxic action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Ethylcytidine and the Landscape of 5-Substituted Cytidine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylcytidine is a synthetic pyrimidine (B1678525) nucleoside analogue, a derivative of cytidine (B196190) with an ethyl group attached to the 5th position of the pyrimidine ring. While the body of research specifically focused on 5-Ethylcytidine is limited, its structural class—5-substituted cytidine analogues—has been a fertile ground for the discovery and development of potent therapeutic agents. This guide provides a comprehensive overview of the available knowledge on 5-Ethylcytidine and situates it within the broader context of 5-substituted cytidines, which have significant applications in antiviral and anticancer therapies. The potential of these analogues often lies in their ability to act as antimetabolites, interfering with nucleic acid synthesis and function. A prominent mechanism of action for some cytidine analogues is the inhibition of DNA methyltransferases, enzymes crucial in epigenetic regulation.[1]
Discovery and Synthesis of 5-Ethylcytidine
The synthesis and properties of 5-Ethylcytidine, along with its base, 5-ethylcytosine, were first detailed in a 1971 publication.[2] This early work laid the foundation for understanding the chemical characteristics of this particular analogue.
Experimental Protocol: Synthesis of 5-Ethylcytidine
The synthesis of 5-Ethylcytidine, as described in the foundational 1971 study, involves the ethylation of cytidine. While the original paper provides comprehensive details, a generalized protocol for the synthesis of 5-substituted cytidine analogues often follows a multi-step chemical process. A representative synthetic scheme is outlined below.
General Synthesis of 5-Substituted Cytidine Analogues:
A common strategy for the synthesis of 5-substituted cytidines involves the initial modification of the uracil (B121893) or cytosine base, followed by glycosylation to introduce the ribose or deoxyribose sugar moiety. Alternatively, direct modification of the cytidine nucleoside can be achieved.
Example Protocol for 5-Substituted Pyrimidine Nucleosides:
-
Protection of the Sugar Hydroxyl Groups: The hydroxyl groups of the ribose or deoxyribose are protected to prevent unwanted side reactions. This is typically achieved using protecting groups like acetyl or benzoyl esters.
-
Modification of the Pyrimidine Ring: The 5-position of the pyrimidine ring is then modified. For 5-ethylcytidine, this would involve an ethylation reaction.
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final 5-substituted cytidine analogue.
-
Purification: The final product is purified using techniques such as chromatography.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel cytidine analogues.
Caption: Generalized workflow for the synthesis and biological evaluation of 5-substituted cytidine analogues.
Physicochemical and Biological Properties
Data Presentation: Properties of 5-Substituted Cytidine Analogues
The following table summarizes key properties of selected 5-substituted cytidine analogues to provide a comparative context for 5-Ethylcytidine.
| Compound | 5-Substituent | Primary Biological Activity | Potency (IC50/EC50) | Reference |
| 5-Fluorocytidine | -F | Anticancer, Antiviral | Varies by cell line/virus | [3] |
| 5-Azacytidine (B1684299) | Aza (-N=) | Anticancer (MDS) | Micromolar range | [4] |
| 5-Nitrocytidine | -NO2 | Antiviral (Poliovirus) | Kd = 1.1 µM (for triphosphate against RdRp) | [5][6] |
| 5-Methylcytidine | -CH3 | Naturally occurring RNA modification | N/A | [7][8] |
| 5-Ethylcytidine | -CH2CH3 | Not well characterized | Not available | [2] |
Mechanism of Action
While the specific mechanism of action for 5-Ethylcytidine has not been elucidated, cytidine analogues are known to exert their effects through several mechanisms, primarily centered on the disruption of nucleic acid metabolism.
Potential Mechanisms of Action for 5-Ethylcytidine
-
Inhibition of DNA Methyltransferases (DNMTs): Many 5-substituted cytidine analogues, most notably 5-Azacytidine, function as inhibitors of DNMTs.[4][9] After incorporation into DNA, these analogues can form a covalent bond with the DNMT enzyme, leading to its degradation and subsequent hypomethylation of the DNA. This can lead to the re-expression of silenced tumor suppressor genes.[10] It is plausible that 5-Ethylcytidine could exhibit a similar activity.
-
Inhibition of RNA and DNA Synthesis: As analogues of a natural nucleoside, 5-substituted cytidines can be phosphorylated to their triphosphate forms and subsequently compete with natural nucleotides for incorporation into RNA and DNA by polymerases. This incorporation can lead to chain termination or dysfunctional nucleic acids, ultimately inhibiting cell proliferation or viral replication.
-
Viral Mutagenesis: Some nucleoside analogues can be incorporated into viral genomes and, due to altered base-pairing properties, induce an increased rate of mutations, a process known as lethal mutagenesis.
The diagram below illustrates the general mechanism of DNMT inhibition by cytidine analogues.
Caption: Generalized signaling pathway for the mechanism of action of DNA methyltransferase-inhibiting cytidine analogues.
Therapeutic Potential and Future Directions
The therapeutic potential of 5-Ethylcytidine remains largely unexplored. However, the extensive research into other 5-substituted cytidine analogues provides a roadmap for its potential development.
Antiviral Activity
A study on a series of 5-substituted cytidine analogues found that 5-nitrocytidine was a potent inhibitor of viral RNA-dependent RNA polymerases.[5][6] This suggests that modifications at the 5-position can confer significant antiviral properties. Future studies could evaluate 5-Ethylcytidine against a panel of RNA viruses.
Anticancer Activity
The success of 5-Azacytidine in treating myelodysplastic syndromes highlights the potential of 5-substituted cytidines as anticancer agents.[4] The key to their efficacy often lies in their ability to induce DNA hypomethylation. Investigating the effect of 5-Ethylcytidine on DNA methylation and its antiproliferative activity in various cancer cell lines would be a critical next step.
Structure-Activity Relationships
Systematic modification of the substituent at the 5-position of the cytidine ring has been a fruitful strategy in drug discovery. The size, electronics, and hydrophobicity of the substituent can significantly impact the biological activity. The ethyl group in 5-Ethylcytidine is a small, non-polar group, and its effect on biological activity relative to other substituents like a methyl, halo, or nitro group would be of significant interest.
Conclusion
5-Ethylcytidine is a historically synthesized but currently understudied cytidine analogue. While specific data on its biological activity and mechanism of action are scarce, its position within the well-established class of 5-substituted cytidine analogues suggests it may possess interesting pharmacological properties. The rich history of this class of compounds, with successful drugs in both antiviral and anticancer indications, provides a strong rationale for the further investigation of 5-Ethylcytidine. Future research should focus on its synthesis, in vitro and in vivo evaluation, and elucidation of its mechanism of action to determine its potential as a therapeutic agent. The methodologies and insights gained from the development of other 5-substituted cytidines will be invaluable in guiding these efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytosine and cytidine analogues: synthesis and properties of 5-ethylcytosine, 5-ethylcytidine and a number of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds - Google Patents [patents.google.com]
- 4. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methylcytidine | C10H15N3O5 | CID 92918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methylcytidine | 2140-61-6 [m.chemicalbook.com]
- 9. DNA methylation and mechanism of action of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Ethyl Cytidine for Monitoring RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic landscape of RNA synthesis and turnover is a critical area of investigation in cellular biology and drug development. Understanding the intricate mechanisms governing transcription provides invaluable insights into gene regulation, disease pathogenesis, and the efficacy of therapeutic interventions. 5-Ethyl cytidine (B196190) (5-EC) has emerged as a powerful chemical tool for the metabolic labeling and subsequent visualization of newly synthesized RNA. This nucleoside analog, bearing a bioorthogonal alkyne group, is readily incorporated into nascent RNA transcripts by cellular polymerases. The alkyne handle allows for highly specific and efficient detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This technical guide provides a comprehensive overview of the principles, protocols, and applications of 5-EC for monitoring RNA synthesis, offering researchers a robust methodology to explore the transcriptome.
Introduction
The ability to accurately monitor de novo RNA synthesis is fundamental to understanding the cellular response to various stimuli, the progression of diseases, and the mechanism of action of novel therapeutics. Traditional methods, such as radiolabeling with [3H]-uridine, present significant safety and disposal challenges. While the use of 5-bromouridine (B41414) (BrU) followed by immunodetection offered an improvement, it often suffers from limitations related to antibody penetration and harsh denaturation steps that can compromise sample integrity.
The advent of bioorthogonal chemistry has revolutionized the study of biological processes. 5-Ethyl cytidine (5-EC) is a cytidine analog that is cell-permeable and is incorporated into newly synthesized RNA in place of the natural cytidine nucleoside.[1][2] The ethynyl (B1212043) group at the 5-position serves as a bioorthogonal chemical handle, which does not perturb biological systems.[3] This alkyne can be specifically and covalently ligated to a variety of azide-containing reporter molecules, such as fluorophores or biotin, using the highly efficient and specific "click" reaction.[1][4] This enables the sensitive and robust detection and visualization of nascent RNA in a variety of experimental settings, including cell culture and in vivo models.[1]
One notable advantage of 5-EC is its reported faster metabolism compared to the more commonly used 5-ethynyluridine (B57126) (EU), which may offer a higher temporal resolution in pulse-chase experiments.[1]
Mechanism of Action and Detection
The utility of 5-EC as a tool for monitoring RNA synthesis is based on a two-step process: metabolic labeling followed by bioorthogonal detection.
2.1. Metabolic Labeling of Nascent RNA
When introduced to cells or organisms, the cell-permeable 5-EC is transported into the cell and is processed by the endogenous nucleotide salvage pathway. It is converted to this compound triphosphate (5-ECTP) by cellular kinases. RNA polymerases then recognize 5-ECTP as a substrate and incorporate it into newly transcribed RNA molecules in place of cytidine triphosphate (CTP).
Caption: Workflow of this compound incorporation into nascent RNA.
2.2. Click Chemistry-Based Detection
The alkyne group incorporated into the nascent RNA allows for its detection via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In the presence of a copper(I) catalyst, the terminal alkyne of 5-EC reacts with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) to form a stable triazole linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for biological samples.
Caption: Detection of 5-EC labeled RNA via Click Chemistry.
Quantitative Data
While extensive quantitative data for 5-EC is still emerging, preliminary studies provide valuable insights into its application.
Table 1: Summary of Experimental Conditions for 5-EC Labeling
| Parameter | Cell Line/Organism | Concentration | Incubation Time | Application | Reference |
| 5-EC Labeling | HeLa, A549, HUVEC, etc. | Not specified | Not specified | In vitro RNA synthesis | [1] |
| 5-EC Labeling | Mice | Not specified | Not specified | In vivo RNA synthesis in tissues | [1] |
| 5-EC vs. EU Metabolism | Animal models | Not specified | Not specified | Faster metabolism than EU | [1] |
| Specificity | Seven cell lines | Not specified | Not specified | Incorporated into RNA, not DNA | [1] |
| Specificity | Nematostella vectensis | Not specified | Not specified | Low specificity for RNA, incorporates into DNA | [5] |
Note: The available literature often lacks specific concentrations and incubation times for 5-EC, highlighting an area for further research and optimization. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific model system.
Experimental Protocols
The following protocols provide a general framework for using 5-EC to label and visualize newly synthesized RNA in cultured cells. These should be optimized for specific cell types and experimental goals.
4.1. In Vitro RNA Labeling in Cultured Cells
This protocol is designed for labeling nascent RNA in adherent cells grown on coverslips for subsequent fluorescence microscopy.
Caption: Experimental workflow for in vitro RNA labeling with 5-EC.
Materials:
-
Cells of interest
-
Culture medium
-
This compound (5-EC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in H₂O)
-
Reducing agent (e.g., 500 mM sodium ascorbate (B8700270) in H₂O, freshly prepared)
-
Azide-conjugated fluorophore
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
5-EC Labeling: Add 5-EC to the culture medium to a final concentration of 0.1-1 mM. The optimal concentration and incubation time (typically 1-24 hours) should be determined empirically.
-
Fixation: After incubation, remove the medium, wash the cells once with PBS, and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
- 435 µL Click chemistry reaction buffer
- 10 µL Copper(II) sulfate solution (final concentration 2 mM)
- 50 µL Azide-conjugated fluorophore (final concentration will depend on the stock)
- 5 µL Sodium ascorbate solution (final concentration 5 mM) b. Remove the permeabilization buffer and add the click reaction cocktail to the cells. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: a. Remove the click reaction cocktail and wash the cells three times with PBS. b. If desired, counterstain the nuclei with DAPI or Hoechst 33342.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
4.2. In Vivo RNA Labeling in Mice
This protocol provides a general guideline for labeling nascent RNA in mice. Dosing, administration route, and labeling duration will need to be optimized for the specific animal model and research question.
Materials:
-
Mice
-
This compound (5-EC) solution in a sterile, injectable vehicle (e.g., PBS or saline)
-
Tissue collection and processing reagents
-
Reagents for cryosectioning or paraffin (B1166041) embedding
-
Reagents for click chemistry as described in Protocol 4.1
Procedure:
-
5-EC Administration: Administer 5-EC to mice via an appropriate route, such as intraperitoneal (IP) injection. The optimal dose needs to be determined but can be guided by protocols for similar nucleoside analogs (e.g., 5-ethynyl-2'-deoxyuridine, EdU).[6] A starting point could be in the range of 50-200 mg/kg.
-
Labeling Period: Allow the 5-EC to be incorporated into nascent RNA for the desired period (e.g., 2 hours to several days).
-
Tissue Harvest and Processing: Euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde. Dissect the tissues of interest and post-fix them in 4% paraformaldehyde. Process the tissues for either cryosectioning or paraffin embedding.
-
Sectioning: Cut tissue sections (e.g., 10-30 µm for cryosections) and mount them on microscope slides.
-
Permeabilization and Click Reaction: a. Rehydrate paraffin sections if necessary. b. Permeabilize the tissue sections with an appropriate buffer (e.g., 0.5% Triton X-100 in PBS). c. Perform the click reaction as described in Protocol 4.1, step 5.
-
Washing, Staining, and Imaging: a. Wash the sections extensively with PBS. b. Counterstain and mount as described in Protocol 4.1. c. Image the tissue sections using a fluorescence or confocal microscope.
4.3. Negative Control: Actinomycin D Treatment
To confirm that the observed fluorescence signal is due to the incorporation of 5-EC into newly synthesized RNA, a negative control using a transcription inhibitor is essential. Actinomycin D is a potent inhibitor of RNA polymerases.
Procedure:
-
Pre-treat a parallel set of cells with an effective concentration of Actinomycin D (e.g., 1-5 µg/mL) for 30-60 minutes before adding 5-EC.
-
Co-incubate the cells with Actinomycin D and 5-EC for the desired labeling period.
-
Process the cells for fixation, permeabilization, and click chemistry as described in Protocol 4.1.
-
A significant reduction in the fluorescence signal in the Actinomycin D-treated cells compared to the untreated cells confirms that the signal is dependent on active RNA synthesis.[7]
4.4. Specificity Control: DNase Treatment
To address the potential for 5-EC incorporation into DNA, a DNase treatment control is recommended, particularly when working with new model systems.
Procedure:
-
After permeabilization (Protocol 4.1, step 4), wash the cells with a DNase I reaction buffer.
-
Incubate one set of coverslips with DNase I in the reaction buffer for 30-60 minutes at 37°C.
-
Incubate a parallel set of coverslips with the reaction buffer alone as a no-DNase control.
-
Wash the cells with PBS and proceed with the click reaction.
-
If 5-EC is specifically incorporated into RNA, there should be no significant difference in the fluorescence signal between the DNase-treated and untreated samples. A reduction in signal after DNase treatment would suggest some level of DNA incorporation.
Applications in Research and Drug Development
The ability to visualize and quantify newly synthesized RNA opens up a wide range of applications:
-
Basic Research:
-
Studying the dynamics of gene expression in response to various stimuli.
-
Investigating the spatial and temporal regulation of RNA synthesis within cells and tissues.
-
Pulse-chase experiments to determine RNA turnover rates.
-
-
Drug Development:
-
Screening for compounds that modulate transcription.
-
Assessing the mechanism of action of drugs that target RNA synthesis or stability.
-
Evaluating the off-target effects of drugs on global transcription.
-
-
Toxicology:
-
Assessing the impact of environmental toxins or drug candidates on RNA synthesis as an indicator of cellular health.
-
Troubleshooting
Table 2: Troubleshooting Guide for 5-EC RNA Labeling
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient 5-EC concentration or incubation time. | Optimize 5-EC concentration and labeling duration. |
| Inefficient permeabilization. | Increase permeabilization time or try a different detergent. | |
| Inactive click reaction components. | Prepare fresh sodium ascorbate solution. Ensure proper storage of all reagents. | |
| Low transcription rate in cells. | Use a positive control cell line with high transcriptional activity. | |
| High background | Incomplete removal of unincorporated 5-EC or azide-fluorophore. | Increase the number and duration of wash steps. |
| Non-specific binding of the azide-fluorophore. | Include a no-5-EC control to assess background from the fluorophore alone. | |
| Signal in the cytoplasm only | Inefficient nuclear permeabilization. | Optimize permeabilization conditions. |
| Signal in unexpected cellular compartments | Potential off-target labeling or incorporation into other macromolecules. | Perform DNase and RNase controls to verify RNA specificity. |
Specificity and Limitations
While 5-EC is a powerful tool, it is essential to be aware of its potential limitations. One study has reported that in the sea anemone Nematostella vectensis, 5-EC and other ethynylated nucleosides exhibit low specificity for RNA and can be incorporated into DNA.[5] This is thought to be due to the activity of ribonucleotide reductases converting the diphosphate (B83284) form of the analog into a substrate for DNA polymerases. In contrast, another study found that 5-EC was efficiently incorporated into RNA but not DNA in seven different mammalian cell lines.[1]
This discrepancy highlights the importance of validating the specificity of 5-EC in the specific model system being used. The inclusion of DNase and RNase treatment controls, as well as comparison with established methods, is strongly recommended, especially when working with non-mammalian or less-characterized organisms.
Furthermore, as with any metabolic label, high concentrations or prolonged exposure to 5-EC could potentially have cytotoxic effects or alter normal cellular metabolism. It is therefore crucial to perform toxicity assays and use the lowest effective concentration of 5-EC for the shortest possible duration to minimize any potential artifacts.
Conclusion
This compound provides a valuable and versatile method for the metabolic labeling and visualization of newly synthesized RNA. Its cell permeability, bioorthogonal nature, and the high efficiency of click chemistry detection offer significant advantages over traditional techniques. While further studies are needed to fully elucidate its quantitative incorporation rates and to comprehensively assess its specificity across a broader range of biological systems, the protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ 5-EC in their investigations of the dynamic world of the transcriptome. By carefully optimizing experimental conditions and including appropriate controls, 5-EC can be a powerful tool to advance our understanding of RNA biology in health and disease.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
5-Ethynyl Cytidine (5-EC) Metabolic Labeling: A Detailed Protocol for Monitoring Nascent RNA Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and subsequently identify newly synthesized biomolecules is a cornerstone of modern biological research. In the study of transcriptomics, metabolic labeling of nascent RNA provides a powerful tool to investigate the dynamics of gene expression, including transcription rates, RNA processing, and turnover. 5-Ethynyl cytidine (B196190) (5-EC) is a cytidine analog that has emerged as a valuable tool for this purpose.[1][2] This nucleoside analog contains a terminal alkyne group, a bioorthogonal handle that allows for its covalent modification through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3]
Once introduced to cells, 5-EC is cell-permeable and is incorporated into newly transcribed RNA by RNA polymerases in place of the natural nucleoside, cytidine.[1] The incorporated ethynyl (B1212043) group does not significantly perturb the biological system and serves as a silent reporter waiting to be "clicked" to a corresponding azide-containing molecule. This azide (B81097) can be attached to a variety of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent analysis by next-generation sequencing.[1] Compared to its uridine (B1682114) counterpart, 5-ethynyluridine (B57126) (5-EU), 5-EC has been shown to be metabolized more rapidly in some systems, offering a potentially faster labeling approach.[2][4]
This document provides a detailed protocol for the metabolic labeling of nascent RNA in cultured cells using 5-Ethynyl cytidine, followed by fluorescent detection via click chemistry.
Data Presentation
A critical aspect of utilizing metabolic labels is understanding their potential impact on cellular processes. The following table summarizes a comparison of commonly used nucleoside analogs for RNA labeling.
| Labeling Reagent | Typical Concentration Range | Typical Incubation Time | Reported Cytotoxicity (IC50) | Notes |
| 5-Ethynyl cytidine (5-EC) | 0.1 - 1 mM | 1 - 24 hours | Cell type dependent; generally considered to have some level of toxicity with prolonged exposure. | Rapidly metabolized.[2][4] Can be incorporated into DNA in some organisms, caution is advised.[5] |
| 5-Ethynyl uridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | Cell type dependent; can be toxic at higher concentrations and longer incubation times.[6][7] | Widely used for RNA labeling.[6][7][8] |
| 5-Bromo-uridine (BrU) | 10 - 100 µM | 1 - 24 hours | Can induce gene and chromosomal mutations.[9] | Requires antibody-based detection, which can be cumbersome.[4] |
| 4-Thiouridine (4sU) | 50 - 200 µM | 1 - 4 hours | Can be more toxic than 5-EU.[7] | Can be used for photoactivatable cross-linking studies. |
Experimental Protocols
This protocol is designed for labeling nascent RNA in adherent mammalian cells grown on coverslips, followed by fluorescence microscopy. It can be adapted for other applications, such as flow cytometry or purification of labeled RNA.
Materials
-
Cell Culture: Adherent cells of interest, complete cell culture medium, sterile PBS, tissue culture plates, and coverslips.
-
Labeling Reagent: 5-Ethynyl cytidine (5-EC) (e.g., from Jena Bioscience). Prepare a 100 mM stock solution in anhydrous DMSO. Store at -20°C.
-
Fixation and Permeabilization: 4% Paraformaldehyde (PFA) in PBS, 0.5% Triton™ X-100 in PBS.
-
Click Chemistry Reaction:
-
Click-iT® reaction buffer (or a buffer of 100 mM Tris-HCl, pH 8.5)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM in water)
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Reducing agent (e.g., 500 mM L-ascorbic acid or sodium ascorbate (B8700270) in water, freshly prepared)
-
-
Washing and Mounting: PBS, nuclear counterstain (e.g., DAPI or Hoechst 33342), and mounting medium.
Protocol
-
Cell Seeding:
-
Seed cells onto sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
5-EC Metabolic Labeling:
-
Warm the complete cell culture medium to 37°C.
-
Prepare the labeling medium by diluting the 100 mM 5-EC stock solution into the pre-warmed medium to the desired final concentration (typically 0.1 - 1 mM). The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate for the desired period (typically 1 - 24 hours). Shorter incubation times are recommended to minimize potential toxicity.
-
-
Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Important: Prepare the click reaction cocktail immediately before use. The components should be added in the order listed to avoid precipitation.
-
For each coverslip, prepare the following reaction cocktail (example for a 24-well plate, scale as needed):
-
435 µL PBS
-
10 µL of 100 mM CuSO4
-
5 µL of fluorescent azide stock solution (e.g., 2 mM)
-
50 µL of 500 mM L-ascorbic acid (freshly prepared)
-
-
Remove the PBS from the wells and add the click reaction cocktail to each coverslip.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei by incubating with a DAPI or Hoechst 33342 solution in PBS for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for 5-EC metabolic labeling and detection.
Caption: Metabolic pathway of 5-EC incorporation and detection.
References
- 1. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells [mdpi.com]
Application Notes and Protocols for 5-Ethyl Cytidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl cytidine (B196190) is a synthetic analog of the nucleoside cytidine, characterized by an ethyl group at the 5-position of the cytosine base. While research specifically detailing the cellular effects of 5-Ethyl cytidine is limited, its structural similarity to other 5-substituted cytidine analogs, such as 5-Azacytidine and 5-Methylcytidine, suggests potential applications in cancer biology and epigenetics. Cytidine analogs are known to interfere with nucleic acid synthesis and methylation, leading to cytotoxic and anti-proliferative effects in cancer cells. It is hypothesized that this compound may act as a DNA methyltransferase (DNMT) inhibitor, making it a compound of interest for inducing changes in gene expression and studying cellular differentiation.
These application notes provide a comprehensive guide for the use of this compound in a research setting, including its hypothesized mechanism of action, protocols for key experiments, and expected outcomes based on the activity of similar cytidine analogs.
Hypothesized Mechanism of Action
As a cytidine analog, this compound is likely incorporated into DNA during replication. It is postulated that the ethyl group at the 5-position sterically hinders the catalytic activity of DNA methyltransferases (DNMTs). This inhibition of DNMTs would lead to a global reduction in DNA methylation, a key epigenetic modification. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, induction of cell cycle arrest, and ultimately, apoptosis in cancer cells.
Experimental Protocols
Due to the limited specific data on this compound, the following protocols are based on established methods for other cytidine analogs like 5-Azacytidine. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.
Protocol 1: Determination of IC50 (Half-maximal Inhibitory Concentration)
This protocol is designed to determine the concentration of this compound that inhibits 50% of cell proliferation.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be at least two cell doubling times.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24, 48, and 72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells once with cold PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Data Presentation
The following tables present hypothetical quantitative data for this compound based on expected outcomes for a DNMT inhibitor. Note: This data is illustrative and must be experimentally determined.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 72 | 5.2 |
| MCF-7 | Breast Cancer | 72 | 8.9 |
| A549 | Lung Cancer | 72 | 12.5 |
| HCT116 | Colon Cancer | 72 | 3.8 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in HCT116 Cells (48h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 30 | 15 |
| This compound (2 µM) | 65 | 20 | 15 |
| This compound (4 µM) | 75 | 15 | 10 |
Summary and Conclusion
This compound is a promising cytidine analog with potential as a DNA methyltransferase inhibitor for cancer research and drug development. The provided protocols offer a framework for investigating its efficacy and mechanism of action in cell culture. It is crucial to perform careful dose-response and time-course studies to validate its effects in specific cellular contexts. The expected outcomes, including dose-dependent inhibition of cell proliferation and induction of cell cycle arrest, are consistent with the activity of other well-characterized DNMT inhibitors. Further studies are warranted to fully elucidate the signaling pathways and molecular targets of this compound.
Application Notes and Protocols for 5-Ethynyl Cytidine in Nascent RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nascent RNA Sequencing with 5-Ethynyl Cytidine (B196190)
Nascent RNA sequencing provides a snapshot of the actively transcribed genome, offering crucial insights into the dynamics of gene expression. Metabolic labeling of newly synthesized RNA with nucleoside analogs is a powerful technique to distinguish nascent transcripts from the pre-existing RNA pool. 5-Ethynyl cytidine (5-EC) is a cytidine analog that is incorporated into newly transcribed RNA.[1][2] The ethynyl (B1212043) group on 5-EC serves as a bioorthogonal handle, allowing for highly specific and efficient covalent labeling through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3]
This application note details a method for nascent RNA sequencing using 5-EC, focusing on an affinity purification approach. This method, which we will refer to as EC-Click-Seq, involves the metabolic labeling of nascent RNA with 5-EC, followed by biotinylation of the incorporated 5-EC via click chemistry, enrichment of the biotinylated nascent RNA using streptavidin-coated magnetic beads, and subsequent library preparation for high-throughput sequencing.[4][5]
Key Advantages of 5-Ethynyl Cytidine for Nascent RNA Sequencing:
-
High Specificity: The click chemistry reaction is highly specific, ensuring that only the ethynyl-modified nascent RNA is captured.[6]
-
Rapid Metabolism: 5-EC is reported to be metabolized more rapidly than 5-ethynyl uridine (B1682114) (EU), another commonly used analog.[2]
-
Alternative to Uridine Analogs: Provides an alternative to uridine analogs, which can be useful in specific biological contexts or for comparative studies.
Considerations:
-
Potential for DNA Incorporation: Like other nucleoside analogs, there is a potential for 5-EC to be converted to its deoxyribonucleoside form and incorporated into DNA, particularly in rapidly dividing cells.[7][8] It is crucial to perform appropriate controls, such as treating samples with DNase, to minimize DNA contamination.
-
Toxicity: High concentrations of nucleoside analogs can be toxic to cells.[9] It is essential to determine the optimal concentration and labeling time for each cell type to ensure minimal perturbation of cellular processes.
Comparative Analysis of Nucleoside Analogs for Nascent RNA Labeling
The choice of nucleoside analog can impact the efficiency of labeling, cell viability, and potential experimental biases. Below is a comparison of 5-Ethynyl Cytidine with other commonly used analogs for nascent RNA sequencing.
| Feature | 5-Ethynyl Cytidine (5-EC) | 5-Ethynyl Uridine (5-EU) | 4-Thiouridine (4sU) |
| Detection Method | Click Chemistry (Affinity Purification) | Click Chemistry (Affinity Purification) | Thiol-specific biotinylation or chemical conversion (e.g., SLAM-seq) |
| Incorporation | Incorporated in place of cytidine.[1] | Incorporated in place of uridine.[10] | Incorporated in place of uridine.[11] |
| Reported Metabolism | Faster than 5-EU.[2] | Widely used and well-characterized.[10] | Well-characterized.[11] |
| Potential for DNA Labeling | Can be incorporated into DNA.[7][8] | Can be incorporated into DNA.[7][8] | Less commonly reported for DNA incorporation. |
| Toxicity | Cell-type dependent, optimization required. | Can be toxic at high concentrations.[12] | Can be toxic at higher concentrations and longer incubation times.[12] |
| Sequencing Readout | Enrichment of nascent transcripts. | Enrichment of nascent transcripts. | T>C conversions in direct sequencing (SLAM-seq) or enrichment. |
Experimental Protocols
I. Metabolic Labeling of Nascent RNA with 5-Ethynyl Cytidine
This protocol describes the labeling of nascent RNA in cultured cells with 5-EC.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
5-Ethynyl Cytidine (5-EC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), RNase-free
Procedure:
-
Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase during the labeling period.
-
Preparation of Labeling Medium: On the day of the experiment, pre-warm the complete cell culture medium. Prepare the labeling medium by diluting the 5-EC stock solution to the desired final concentration. A starting concentration range of 100-200 µM is recommended, but this should be optimized for each cell type to balance labeling efficiency and cytotoxicity.
-
Labeling: Remove the existing culture medium from the cells. Wash the cells once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a period of 1 to 4 hours. The optimal incubation time depends on the transcription rate of the genes of interest and should be determined empirically.
-
Cell Harvesting: After incubation, aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Proceed immediately to total RNA extraction.
Metabolic labeling of nascent RNA with 5-EC in cell culture.
II. Total RNA Extraction and DNase Treatment
Following labeling, total RNA is extracted and treated with DNase to remove any contaminating DNA.
Materials:
-
RNA extraction reagent (e.g., TRIzol)
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
DNase I, RNase-free
-
DNase I buffer
Procedure:
-
RNA Extraction: Lyse the harvested cells using an RNA extraction reagent according to the manufacturer's instructions.
-
Phase Separation: Add chloroform, mix vigorously, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol.
-
Resuspension: Air-dry the pellet and resuspend it in RNase-free water.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any genomic DNA that may have incorporated 5-ethynyl deoxycytidine. Follow the manufacturer's protocol for the DNase I treatment.
-
RNA Purification: Purify the RNA from the DNase reaction using an appropriate column-based kit or phenol:chloroform extraction followed by ethanol precipitation.
III. Biotinylation of 5-EC Labeled RNA via Click Chemistry
This protocol is adapted from the Thermo Fisher Scientific Click-iT® Nascent RNA Capture Kit protocol.[4]
Materials:
-
5-EC labeled total RNA
-
Biotin (B1667282) Azide (B81097) (e.g., PEG4 carboxamide-6-azidohexanyl biotin)
-
Copper (II) Sulfate (CuSO4)
-
Click reaction buffer additives (e.g., sodium ascorbate)
-
RNase-free water
Procedure:
-
Prepare Click Reaction Mix: In an RNase-free tube, prepare the click reaction mix. For a typical reaction with 5 µg of RNA, combine the RNA, biotin azide, and click reaction buffers with CuSO4 and a reducing agent like sodium ascorbate. The final concentrations should be optimized, but a starting point is 10 µM biotin azide and 1 mM CuSO4.
-
Incubation: Incubate the reaction at room temperature for 30 minutes, protected from light.
-
RNA Precipitation: Precipitate the biotinylated RNA by adding ammonium (B1175870) acetate (B1210297) and ethanol.[4] Incubate at -70°C for at least 30 minutes.[4]
-
Pellet and Wash: Centrifuge to pellet the RNA, and wash the pellet with 75% ethanol.
-
Resuspend: Resuspend the biotinylated RNA in RNase-free water.
Biotinylation of 5-EC labeled RNA via click chemistry.
IV. Enrichment of Biotinylated Nascent RNA
Materials:
-
Biotinylated RNA
-
Streptavidin-coated magnetic beads
-
RNA binding buffer
-
Wash buffers
-
Elution buffer
Procedure:
-
Bead Preparation: Prepare the streptavidin magnetic beads by washing them according to the manufacturer's instructions.
-
RNA Binding: Resuspend the beads in RNA binding buffer. Add the biotinylated RNA to the beads and incubate at room temperature with rotation to allow the biotinylated RNA to bind to the streptavidin.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., a buffer containing biotin or by heat treatment).
-
RNA Purification: Purify the eluted RNA using an RNA clean-up kit or ethanol precipitation.
V. Library Preparation and Sequencing
The enriched nascent RNA can be used to prepare a library for next-generation sequencing.
Procedure:
-
RNA Fragmentation: Fragment the enriched nascent RNA to the desired size range for sequencing (typically 150-300 nucleotides). This can be done using enzymatic or chemical methods.
-
cDNA Synthesis: Synthesize first-strand cDNA from the fragmented RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand.
-
End Repair and Adapter Ligation: Perform end-repair on the double-stranded cDNA, adenylate the 3' ends, and ligate sequencing adapters.
-
Library Amplification: Amplify the adapter-ligated library by PCR.
-
Library Quantification and Sequencing: Quantify the final library and sequence it on a high-throughput sequencing platform.
Data Analysis Workflow
The analysis of EC-Click-Seq data involves mapping the sequencing reads to a reference genome and quantifying the abundance of nascent transcripts.
Bioinformatic workflow for EC-Click-Seq data analysis.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Adapter Trimming: Remove adapter sequences from the reads.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene or transcript using tools like featureCounts or Salmon.
-
Normalization: Normalize the read counts to account for differences in library size and gene length.
-
Differential Expression Analysis: For comparative studies, perform differential expression analysis using packages like DESeq2 or edgeR to identify genes with significant changes in nascent transcription.
-
Downstream Analysis: Perform downstream analyses such as gene ontology and pathway analysis to interpret the biological significance of the differentially expressed nascent transcripts.
Conclusion
5-Ethynyl cytidine, in conjunction with click chemistry and affinity purification, provides a robust method for the specific isolation and sequencing of nascent RNA. This approach, EC-Click-Seq, offers a valuable tool for researchers and drug development professionals to investigate the dynamic landscape of transcription and its regulation in various biological systems. Careful optimization of labeling conditions and appropriate data analysis are crucial for obtaining high-quality and reliable results.
References
- 1. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - CH [thermofisher.com]
- 6. Metabolic RNA Labeling and Translating Ribosome Affinity Purification for Measurement of Nascent RNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Ethylcytidine Detection via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA synthesis is crucial for understanding the regulation of gene expression and the cellular responses to various stimuli. Traditional methods for detecting newly transcribed RNA, such as those using radioactive nucleosides or bromouridine (BrU), often suffer from limitations including the use of hazardous materials, low sensitivity, and harsh experimental conditions that can alter cell morphology and RNA integrity.[1][2]
Click chemistry, a set of biocompatible and highly efficient reactions, offers a powerful alternative for labeling and detecting biomolecules.[1][3] This application note describes a protocol for the detection of newly synthesized RNA using 5-ethynylcytidine (B1258090) (5-EC), a cytidine (B196190) analog containing a terminal alkyne group.[4][5] 5-EC is readily incorporated into nascent RNA transcripts by cellular RNA polymerases.[4] The incorporated alkyne handle can then be specifically and covalently labeled with a fluorescent azide (B81097) probe via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This method provides a sensitive and robust way to visualize and quantify RNA synthesis in fixed cells. Studies have shown that 5-ethynylcytidine is efficiently incorporated into RNA but not DNA.[4]
Principle of the Method
The detection of 5-EC incorporated into RNA is a two-step process:
-
Metabolic Labeling: Cells are incubated with 5-ethynylcytidine (5-EC), which is taken up by the cells and incorporated into newly synthesized RNA transcripts in place of cytidine.
-
Click Chemistry Reaction: After labeling, the cells are fixed and permeabilized. The alkyne group of the incorporated 5-EC is then detected by a click reaction with a fluorescently labeled azide (e.g., Azide-Fluor 488, Azide-Fluor 594). The reaction is catalyzed by copper(I) ions, which are typically generated in situ from copper(II) sulfate (B86663) by a reducing agent like sodium ascorbate. This results in the formation of a stable triazole linkage between the RNA and the fluorescent probe, allowing for visualization by fluorescence microscopy or quantification by flow cytometry.
Data Presentation
Quantitative analysis of 5-EC incorporation into total cellular RNA can be performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table represents typical data that can be obtained from such an analysis, comparing the incorporation of 5-EC in treated cells versus control cells.
| Sample ID | Treatment | 5-EC Level (pmol/µg RNA) | Standard Deviation |
| 1 | Control (DMSO) | Not Detected | N/A |
| 2 | 1 mM 5-EC (16h) | 8.5 | ± 1.2 |
| 3 | 0.5 mM 5-EC (16h) | 4.2 | ± 0.8 |
This table is a representative example of data that can be generated. Actual values will vary depending on the cell type, incubation time, and 5-EC concentration.
Experimental Protocols
Materials
-
5-ethynylcytidine (5-EC)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Click Reaction Buffer (prepare fresh):
-
100 mM Tris-HCl, pH 8.5
-
1 mM Copper(II) Sulfate (CuSO₄)
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide), 5-20 µM
-
100 mM Sodium Ascorbate
-
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol for Fluorescence Microscopy
-
Cell Seeding: Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Metabolic Labeling with 5-EC:
-
Prepare the 5-EC labeling medium by diluting a stock solution of 5-EC into pre-warmed complete cell culture medium. A final concentration of 0.5 mM to 1 mM is a good starting point.
-
Aspirate the old medium from the cells and replace it with the 5-EC labeling medium.
-
Incubate the cells for a desired period (e.g., 1-16 hours) at 37°C in a CO₂ incubator. The optimal labeling time will depend on the cell type and the specific experimental question.
-
-
Cell Fixation:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Buffer immediately before use. Add the components in the following order: Tris-HCl, CuSO₄, fluorescent azide, and finally sodium ascorbate. Mix gently after each addition.
-
Aspirate the PBS from the cells and add enough Click Reaction Buffer to cover the coverslips (e.g., 50-100 µL).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Aspirate the Click Reaction Buffer and wash the cells three times with PBS.
-
If desired, counterstain the nuclei by incubating with a DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Mandatory Visualizations
References
- 1. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethylcytidine in Virology: Application Notes and Protocols
Note to the Reader: Direct scientific literature detailing the specific antiviral applications of 5-Ethylcytidine is limited. The following application notes and protocols are based on the established activities of the broader class of 5-substituted pyrimidine (B1678525) nucleosides. The information is intended to provide a foundational understanding and a framework for research and development involving 5-Ethylcytidine and related compounds.
Introduction
5-Ethylcytidine is a synthetic pyrimidine nucleoside analog. Nucleoside analogs represent a cornerstone of antiviral chemotherapy. Their structural similarity to natural nucleosides allows them to be recognized by viral enzymes, primarily viral polymerases. Upon intracellular phosphorylation to their triphosphate form, these molecules can be incorporated into the growing viral DNA or RNA chain, leading to premature chain termination or increased mutagenesis, ultimately inhibiting viral replication. The substitution at the 5-position of the pyrimidine ring is a critical determinant of the antiviral spectrum and potency of these compounds. While specific data on 5-Ethylcytidine is not abundant, related 5-alkyl and other 5-substituted pyrimidine nucleosides have demonstrated activity against a range of viruses, particularly Herpesviruses and Retroviruses.
Potential Antiviral Applications
Based on the activity of structurally related compounds, 5-Ethylcytidine could be investigated for its potential efficacy against a variety of DNA and RNA viruses. The nature of the 5-position substituent has been shown to be a key factor in the anti-herpes activity of pyrimidine nucleosides[1].
Potential Viral Targets:
-
Herpesviridae: Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV) are primary targets for 5-substituted pyrimidine nucleosides[1][2].
-
Retroviridae: Notably, Human Immunodeficiency Virus (HIV). Modifications at the 5-position of pyrimidine nucleosides have been explored for anti-HIV activity[3].
-
Picornaviridae: Some 5-substituted cytidine (B196190) analogues have shown activity against poliovirus and coxsackievirus B3[4][5].
Mechanism of Action (Proposed)
The proposed mechanism of action for 5-Ethylcytidine as an antiviral agent is analogous to other 5-substituted pyrimidine nucleosides. This involves a multi-step intracellular process:
-
Cellular Uptake: The nucleoside analog is transported into the host cell.
-
Intracellular Phosphorylation: Host or viral kinases sequentially phosphorylate the nucleoside to its monophosphate, diphosphate, and finally, the active triphosphate form. For deoxycytidine analogs active against herpesviruses, the initial phosphorylation is often catalyzed by the virus-encoded thymidine (B127349) kinase, which provides a degree of selectivity.
-
Inhibition of Viral Polymerase: The triphosphate analog acts as a competitive inhibitor of the natural deoxynucleoside triphosphate (dCTP).
-
Chain Termination/Mutagenesis: Incorporation of the analog into the growing viral nucleic acid chain can lead to premature termination of the chain or act as a mutagenic agent, introducing errors during subsequent rounds of replication[4].
References
- 1. 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Transcription Dynamics with 5-Ethynyl Cytidine (5-EC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamics of RNA transcription is fundamental to elucidating gene regulation in various biological processes, including development, disease, and in response to therapeutic interventions. Metabolic labeling of nascent RNA with nucleoside analogs has become a powerful tool for these studies. This document provides detailed application notes and protocols for the use of 5-Ethynyl cytidine (B196190) (5-EC), a cytidine analog that allows for the efficient labeling and subsequent analysis of newly synthesized RNA.
Note on Compound Terminology: It is important to distinguish 5-Ethynyl cytidine (5-EC) from 5-Ethyl cytidine . 5-Ethynyl cytidine possesses a terminal alkyne group, which is essential for the bioorthogonal click chemistry reactions described herein. This compound lacks this reactive group and is not suitable for these applications. This document exclusively focuses on 5-Ethynyl cytidine (5-EC).
5-EC is a cell-permeable compound that is incorporated into newly transcribed RNA by RNA polymerases. The ethynyl (B1212043) group serves as a handle for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent sequencing analysis. Notably, studies have shown that 5-EC is efficiently incorporated into RNA but not DNA and possesses a much faster rate of metabolism compared to the more commonly used analog, 5-ethynyl uridine (B1682114) (5-EU)[1].
Data Presentation
Quantitative Comparison of Nucleoside Analogs for RNA Labeling
While specific quantitative data for 5-EC is less abundant in the literature compared to 5-EU, the following table summarizes key comparative parameters.
| Parameter | 5-Ethynyl Cytidine (5-EC) | 5-Ethynyl Uridine (5-EU) | 5-Bromouridine (BrU) | Reference |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Immunoprecipitation with anti-BrdU antibody | [1][2] |
| Metabolism | Much faster than 5-EU | Slower than 5-EC | - | [1] |
| Incorporation | Efficiently incorporated into RNA, not into DNA | Efficiently incorporated into RNA, not into DNA | Incorporated into RNA | [1][3] |
| Toxicity | Generally low at working concentrations; copper catalyst can be a concern | Generally low at working concentrations; copper catalyst can be a concern | Generally considered less toxic for long-term labeling | [2] |
Recommended Working Concentrations and Incubation Times (General Guidelines)
The optimal concentration and incubation time for 5-EC labeling should be empirically determined for each cell type and experimental goal. The following are general starting points based on protocols for similar analogs like 5-EU.
| Application | 5-EC Concentration | Incubation Time | Cell Type Example | Reference (Adapted from) |
| Pulse-Labeling for Nascent RNA Capture | 0.1 - 1 mM | 15 - 60 minutes | HeLa, 293T | [4][5] |
| Pulse-Chase for RNA Stability | 0.2 - 1 mM (Pulse) | 1 - 24 hours (Pulse) | Arabidopsis seedlings | [2] |
| In Vivo Labeling | 0.5 mM | 2 hours | Nematostella vectensis | [6][7] |
Experimental Protocols
Protocol 1: Pulse-Labeling of Nascent RNA with 5-EC for Sequencing (Adapted from EU-RNA-seq)
This protocol describes the labeling of nascent RNA in cultured cells with 5-EC, followed by biotinylation via click chemistry, and purification for downstream next-generation sequencing.
Materials:
-
5-Ethynyl cytidine (5-EC) (e.g., from Jena Bioscience)[8]
-
Cell culture medium, serum, and antibiotics
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol reagent or other RNA extraction kit
-
Click chemistry reagents (e.g., Click-iT™ Nascent RNA Capture Kit, Thermo Fisher Scientific)
-
Biotin azide
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Streptavidin magnetic beads
-
Buffers for washing and elution
-
RNase inhibitors
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of 5-EC in DMSO (e.g., 100 mM). Store at -20°C.
-
Prepare fresh labeling medium by diluting the 5-EC stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.5 mM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired pulse duration (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
RNA Isolation:
-
Aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate using TRIzol reagent or the lysis buffer from your chosen RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its integrity.
-
-
Click Chemistry Reaction (Biotinylation): This part of the protocol is adapted from the Invitrogen Click-iT™ Nascent RNA Capture Kit manual.
-
In an RNase-free tube, combine 1-10 µg of total RNA with RNase-free water to a final volume of 18 µL.
-
Prepare the click reaction master mix according to the manufacturer's instructions. This typically involves combining the reaction buffer, copper sulfate, biotin azide, and a reducing agent.
-
Add the master mix to the RNA sample, gently mix, and incubate at room temperature for 30 minutes, protected from light.
-
-
Purification of Biotinylated RNA:
-
Precipitate the RNA by adding isopropanol (B130326) or ethanol (B145695) and a high-salt precipitation buffer.
-
Wash the RNA pellet with 70% ethanol and resuspend it in RNase-free water.
-
Prepare streptavidin magnetic beads by washing them according to the manufacturer's protocol.
-
Bind the biotinylated RNA to the beads by incubating for 30 minutes at room temperature with gentle rotation.
-
Wash the beads several times with wash buffers to remove non-biotinylated RNA.
-
Elute the captured nascent RNA from the beads.
-
-
Downstream Analysis:
-
The purified nascent RNA is now ready for library preparation for next-generation sequencing, RT-qPCR, or other analyses.
-
Protocol 2: Pulse-Chase Analysis of RNA Stability using 5-EC
This protocol allows for the determination of RNA half-lives by labeling a cohort of RNA with 5-EC and then tracking its decay over time.
Procedure:
-
Pulse Phase:
-
Culture cells as described in Protocol 1.
-
Add labeling medium containing 5-EC (e.g., 200 µM) and incubate for a prolonged period (e.g., 24 hours) to ensure a high degree of labeling[2].
-
-
Chase Phase:
-
Remove the 5-EC containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any remaining 5-EC.
-
Add fresh, pre-warmed complete medium containing a high concentration of unlabeled cytidine and uridine (e.g., 10-20 mM) to outcompete any residual 5-EC[2][9].
-
Collect cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
-
RNA Isolation and Analysis:
-
For each time point, isolate total RNA.
-
Perform the click reaction to biotinylate the 5-EC-labeled RNA as described in Protocol 1.
-
Purify the labeled RNA using streptavidin beads.
-
Quantify the amount of specific transcripts of interest at each time point using RT-qPCR or perform sequencing on all time points to determine genome-wide RNA half-lives.
-
Visualizations
Caption: Workflow for nascent RNA capture using 5-Ethynyl Cytidine.
Caption: Metabolic pathway of 5-Ethynyl Cytidine incorporation into RNA.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of 5-Ethynyl Cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl cytidine (B196190) (5-EC) is a modified nucleoside analog used for the fluorescent labeling of newly synthesized RNA in living cells and organisms. As a cell-permeable compound, 5-EC is incorporated into nascent RNA transcripts by cellular RNA polymerases, substituting for the natural nucleoside, cytidine. The ethynyl (B1212043) group on 5-EC serves as a bioorthogonal handle, allowing for a highly specific and efficient covalent reaction with a fluorescently-labeled azide (B81097) molecule through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This two-step labeling strategy enables the visualization and quantification of transcriptional activity and RNA dynamics, providing a powerful tool for research in cell biology, virology, and drug discovery.
Compared to traditional methods like 5-bromouridine (B41414) (BrU) incorporation followed by immunodetection, 5-EC labeling with click chemistry offers several advantages, including higher sensitivity, lower background, and a simpler, faster workflow that does not require harsh denaturation steps that can alter cellular morphology.[3] While structurally similar to the more commonly used 5-ethynyl uridine (B1682114) (EU), 5-EC has been reported to be metabolized more rapidly, which may be advantageous for certain experimental designs.[1]
Principle of 5-Ethynyl Cytidine Labeling
The fluorescent labeling of RNA using 5-EC is a two-step process:
-
Metabolic Labeling: Cells or organisms are incubated with 5-EC. The cells take up the modified nucleoside, and it is subsequently converted into its triphosphate form by cellular kinases. This triphosphate analog is then used by RNA polymerases as a substrate and is incorporated into newly transcribed RNA.
-
Fluorescent Detection: After a desired labeling period, the cells are fixed and permeabilized. The incorporated ethynyl group of 5-EC is then detected by a click reaction with a fluorescent azide (e.g., Alexa Fluor™ azides). This reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage, covalently attaching the fluorophore to the nascent RNA. The fluorescently labeled RNA can then be visualized by fluorescence microscopy.
Experimental Protocols
Materials
-
5-Ethynyl cytidine (5-EC)
-
Cell culture medium and supplements
-
Sterile, tissue culture-treated plates or coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry detection reagents:
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst stain)
-
Mounting medium
-
Fluorescence microscope
Protocol 1: Fluorescent Labeling of Nascent RNA in Cultured Cells
This protocol provides a general guideline for labeling nascent RNA in adherent mammalian cells. Optimization of incubation times and reagent concentrations may be necessary for different cell types and experimental goals.
-
Cell Seeding: Seed cells on sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow the cells to adhere and grow overnight under standard culture conditions.
-
Metabolic Labeling with 5-EC:
-
Prepare a stock solution of 5-EC in DMSO or a suitable aqueous buffer.
-
Dilute the 5-EC stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration of 0.5 mM is recommended, with a range of 0.1 mM to 1 mM being commonly used for similar ethynyl-modified nucleosides.[4][5]
-
Remove the old medium from the cells and replace it with the 5-EC containing medium.
-
Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the desired level of labeling and the transcriptional activity of the cells. Shorter incubation times are suitable for pulse-labeling experiments to capture nascent transcripts, while longer incubations can be used to study RNA turnover.
-
-
Cell Fixation and Permeabilization:
-
Remove the 5-EC containing medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For one coverslip, mix the following in order:
-
PBS
-
Fluorescent azide stock solution (e.g., to a final concentration of 1-10 µM)
-
Copper(II) sulfate stock solution (e.g., to a final concentration of 1-2 mM)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., to a final concentration of 10-20 mM)
-
-
Remove the permeabilization buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) Stain the nuclei by incubating with a DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Starting Point | Notes |
| 5-EC Concentration | 0.1 - 1 mM | 0.5 mM | Optimal concentration is cell type-dependent and should be determined empirically.[4] |
| 5-EC Incubation Time | 30 min - 24 hours | 2 hours | Shorter times for pulse-labeling, longer times for turnover studies.[4] |
| Fluorescent Azide Conc. | 1 - 10 µM | 5 µM | Higher concentrations may increase background. |
| Copper(II) Sulfate Conc. | 1 - 2 mM | 1.5 mM | Essential catalyst for the click reaction. |
| Sodium Ascorbate Conc. | 10 - 20 mM | 15 mM | Must be freshly prepared. Reduces Cu(II) to the active Cu(I) state. |
Table 2: Comparison of RNA Labeling Reagents
| Feature | 5-Ethynyl Cytidine (5-EC) | 5-Ethynyl Uridine (EU) | 5-Bromouridine (BrU) |
| Detection Method | Click Chemistry | Click Chemistry | Immunodetection |
| Workflow Simplicity | High | High | Moderate |
| Sensitivity | High | High | Moderate |
| Specificity | High (for alkyne) | High (for alkyne) | High (for antibody) |
| Harsh Denaturation | No | No | Yes |
| Reported Metabolism | Faster than EU[1] | Slower than 5-EC[1] | N/A |
| Potential Cytotoxicity | Data limited, expected to be similar to other ethynyl-nucleosides | Can be cytotoxic at high concentrations or long incubations[6][7] | Can be cytotoxic and mutagenic[6] |
Visualizations
Caption: Experimental workflow for fluorescently labeling nascent RNA with 5-Ethynyl Cytidine.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells [mdpi.com]
Application Notes: 5-Ethynylcytidine (5-EC) Incorporation into RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the use of 5-Ethynylcytidine (B1258090) (5-EC) for the metabolic labeling of nascent RNA. It is important to distinguish 5-Ethynylcytidine from 5-Ethylcytidine; the former contains a terminal alkyne group (-C≡CH) which is essential for the bioorthogonal "click chemistry" reactions described herein. 5-EC is a cell-permeable nucleoside analog that is incorporated into newly synthesized RNA transcripts by cellular RNA polymerases.[1][2] The incorporated ethynyl (B1212043) group serves as a chemical handle, allowing for the covalent attachment of reporter molecules such as fluorophores or biotin (B1667282) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3] This technology enables the detection, visualization, and enrichment of the actively transcribed RNA population (the nascent transcriptome).
Compared to the more commonly used 5-ethynyluridine (B57126) (EU), 5-EC exhibits a much faster rate of metabolism, which can be advantageous for pulse-labeling experiments requiring high temporal resolution.[1] Applications range from monitoring global RNA synthesis rates to advanced techniques like the activity-based profiling of RNA-modifying enzymes.[1][4]
Principle of the Method
The metabolic labeling of nascent RNA with 5-EC is a multi-step process that leverages the cell's natural nucleotide salvage pathway and the specificity of click chemistry.
-
Cellular Uptake and Metabolism: 5-EC is added to the cell culture medium and is transported into the cytoplasm via nucleoside transporters. Inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form, 5-ethynylcytidine triphosphate (5-ECTP).[5]
-
Incorporation into RNA: During transcription, cellular RNA polymerases recognize 5-ECTP as an analog of the natural cytidine (B196190) triphosphate (CTP) and incorporate it into elongating RNA chains.[1]
-
Bioorthogonal Ligation (Click Chemistry): The ethynyl group on the incorporated 5-EC does not interfere with cellular processes. After labeling, cells can be fixed, and the alkyne handle is detected by a copper(I)-catalyzed reaction with an azide-containing reporter molecule (e.g., a fluorescent dye for imaging or biotin for affinity purification).[1][3] This reaction is highly specific and efficient, occurring under biocompatible conditions.
Metabolic Activation and RNA Incorporation Pathway
Caption: Metabolic pathway of 5-EC from cellular uptake to incorporation into nascent RNA.
Quantitative Data Summary
Successful labeling depends on optimizing the concentration and duration of 5-EC exposure for the specific cell type and experimental goal. The following tables provide a summary of reported conditions and a comparison with other common labeling reagents.
Table 1: Recommended 5-EC Labeling Conditions
| Cell Type | 5-EC Concentration | Incubation Time | Application | Reference |
|---|---|---|---|---|
| HEK293T | 1 mM | 16 hours | Profiling m⁵C Dioxygenases | [6][7] |
| Various (7 cell lines) | Not specified | Not specified | General RNA Synthesis Detection | [1] |
| Nematostella vectensis | 0.5 mM | 2 hours | RNA Labeling (Caution: DNA labeling observed) |[8] |
Note: For general RNA synthesis detection, starting concentrations similar to those used for 5-ethynyluridine (EU), such as 0.5 mM - 1 mM for 30 minutes to 2 hours, are recommended as a starting point for optimization.[3][9]
Table 2: Comparison of Nascent RNA Labeling Reagents
| Reagent | Detection Method | Advantages | Disadvantages | References |
|---|---|---|---|---|
| 5-Ethynylcytidine (5-EC) | Click Chemistry | Cell permeable; faster metabolism than EU, ideal for short pulse-labeling. | Potential for DNA incorporation in some non-mammalian species; cytotoxicity not well-characterized. | [1][2][8] |
| 5-Ethynyluridine (5-EU) | Click Chemistry | Well-established; commercially available kits; good signal-to-noise. | Slower metabolism than 5-EC; potential for DNA incorporation in some species. | [1][3][8] |
| 4-Thiouridine (4sU) | Biotinylation of thiol group | Allows for reversible biotinylation and covalent crosslinking to interacting proteins. | Requires chemical reaction for biotinylation; can be cytotoxic at higher concentrations. | [10][11] |
| 5-Bromouridine (BrU) | Immunodetection (anti-BrU Ab) | Established method for decades. | Requires harsh denaturation for antibody access, which can degrade RNA; lower sensitivity. |[2][5] |
Table 3: Cytotoxicity Considerations
| Reagent | Reported Cytotoxicity (CC₅₀) | Notes |
|---|---|---|
| 5-Ethynylcytidine (5-EC) | Data not readily available in literature. | Cytotoxicity should be empirically determined for the specific cell line and experimental duration. This can be done using standard cell viability assays (e.g., MTT, Trypan Blue exclusion).[12][13] |
| 3'-Ethynylcytidine (ECyd) | Potent antitumor activity reported. | Note: This is a structural isomer of 5-EC and its cytotoxicity is linked to different mechanisms.[14] |
Experimental Protocols
The following protocols provide a framework for labeling, detecting, and enriching nascent RNA using 5-EC. These are based on established methods for alkyne-modified nucleosides.[3][9][10]
General Experimental Workflow
Caption: General workflow for 5-EC metabolic labeling and downstream analysis.
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
5-Ethynylcytidine (5-EC)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on appropriate culture vessels (e.g., coverslips in a 12-well plate for microscopy, or 10 cm plates for RNA extraction) and grow to the desired confluency (typically 70-80%).
-
Prepare 5-EC Stock Solution: Prepare a 100 mM stock solution of 5-EC in sterile DMSO. Store in small aliquots at -20°C or -80°C, protected from light.
-
Labeling: a. Warm the required volume of complete culture medium to 37°C. b. Dilute the 100 mM 5-EC stock solution into the pre-warmed medium to achieve the desired final concentration (e.g., for a final concentration of 0.5 mM, add 5 µL of stock per 1 mL of medium). Mix thoroughly. c. Remove the existing medium from the cells and replace it with the 5-EC-containing medium. d. Incubate the cells for the desired period (e.g., 30 minutes to 16 hours) under standard culture conditions (37°C, 5% CO₂).
-
Control: Prepare a parallel culture treated with an equivalent volume of DMSO as a negative control.
-
-
Harvesting: After incubation, proceed immediately to fixation for imaging (Protocol 2) or total RNA extraction for enrichment (Protocol 3).
Protocol 2: Fluorescent Detection of 5-EC Labeled RNA for Imaging
Materials:
-
5-EC labeled cells on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Click Reaction Cocktail (prepare fresh):
-
100 mM Tris buffer, pH 8.5
-
1 mM Copper (II) Sulfate (CuSO₄)
-
Fluorescent Azide (e.g., Alexa Fluor™ 647 Azide, 2-10 µM final concentration)
-
100 mM Sodium Ascorbate (prepare fresh from powder)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Wash: Gently aspirate the labeling medium and wash the cells three times with 1 mL of PBS.[3]
-
Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[15]
-
Wash: Wash three times with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. Add the reagents in the following order to the Tris buffer: CuSO₄, Fluorescent Azide, and finally Sodium Ascorbate. Mix gently by inversion. The solution should be used within 15 minutes. b. Aspirate the PBS from the cells and add 50-100 µL of the click reaction cocktail to each coverslip.[3] c. Incubate for 30-60 minutes at room temperature, protected from light.[3][15]
-
Wash: Wash three times with PBS.
-
Staining and Mounting: Stain nuclei with DAPI solution for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a confocal or epifluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 3: Biotinylation and Enrichment of 5-EC Labeled RNA
Materials:
-
5-EC labeled cells from a 10 cm plate
-
TRIzol™ reagent or other RNA extraction kit
-
Azide-PEG4-Biotin
-
Click Reaction reagents (as in Protocol 2, but substituting Azide-Biotin for Fluorescent Azide)
-
Streptavidin-coated magnetic beads
-
Appropriate buffers for bead binding, washing, and elution.
Procedure:
-
RNA Extraction: a. Wash the 5-EC labeled cells once with cold PBS. b. Lyse the cells directly on the plate by adding 1 mL of TRIzol™ reagent and scraping the cells. c. Extract total RNA according to the manufacturer's protocol. Ensure high-quality, intact RNA by running an aliquot on a gel or using a Bioanalyzer.[9]
-
Biotinylation (Click Reaction on Purified RNA): a. In an RNase-free tube, combine 10-50 µg of total RNA with Azide-PEG4-Biotin. b. Add the click reaction components (Tris buffer, CuSO₄, Sodium Ascorbate) as described in Protocol 2. c. Incubate for 30-60 minutes at room temperature. d. Purification: Remove unreacted components by ethanol (B145695) precipitation or using an RNA clean-up column. Resuspend the biotinylated RNA pellet in RNase-free water.[9]
-
Enrichment of Labeled RNA: a. Prepare streptavidin magnetic beads according to the manufacturer's instructions (wash and equilibrate in binding buffer). b. Denature the biotinylated RNA by heating to 65°C for 5-10 minutes, then immediately place on ice.[10] c. Add the denatured RNA to the prepared beads and incubate with rotation for 15-30 minutes at room temperature to allow binding.[10] d. Place the tube on a magnetic stand and discard the supernatant (containing unlabeled RNA). e. Wash the beads extensively with wash buffers to remove non-specifically bound RNA. f. Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., containing biotin for competitive elution, or a denaturing buffer followed by purification).
-
Downstream Analysis: The enriched nascent RNA is now ready for analysis by RT-qPCR, microarray, or library preparation for next-generation sequencing (nascent-RNA-seq).
Specialized Application: Profiling m⁵C Dioxygenase Activity
5-EC can be used as a mechanism-based probe to identify the protein targets of RNA 5-methylcytidine (B43896) (m⁵C) dioxygenases, such as ALKBH1 and TET enzymes.[4][7] When these enzymes act on a 5-EC-containing RNA substrate, the oxidation of the ethynyl group is proposed to generate a reactive ketene (B1206846) intermediate. This intermediate can then covalently crosslink to a nearby nucleophilic residue in the enzyme's active site, trapping the enzyme on its RNA target.[7] This allows for the identification of the enzyme and its RNA substrates via immunoprecipitation followed by mass spectrometry (for the protein) and sequencing (for the RNA).
Workflow for m⁵C Dioxygenase Profiling
Caption: Workflow for activity-based profiling of m⁵C dioxygenases using 5-EC.
Considerations and Limitations
-
Toxicity: As with any nucleoside analog, 5-EC may exhibit cytotoxicity, especially with long incubation times or high concentrations. It is crucial to perform a dose-response curve and assess cell viability and proliferation to determine the optimal non-toxic concentration for your specific cell line and experiment.[12]
-
Specificity for RNA: While 5-EC is efficiently incorporated into RNA in mammalian cells, studies on the related compound 5-EU have shown that in some non-mammalian organisms (e.g., sea anemones, polychaetes), ribonucleotide reductases can convert the nucleoside into its deoxy- form, leading to significant incorporation into DNA.[8] This possibility should be investigated (e.g., via DNase/RNase digestion controls) when using 5-EC in non-standard model organisms.
-
Perturbation of RNA Metabolism: The introduction of a modified nucleoside can potentially perturb normal RNA metabolism. For example, high concentrations of 5-EU have been shown to affect RNA splicing and nuclear export.[16] It is important to use the lowest effective concentration of 5-EC to minimize such off-target effects.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 12. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Cytotoxic mechanisms of new antitumor nucleoside analogues, 3'-ethynylcytidine (ECyd) and 3'-ethynyluridine (EUrd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Ethynylcytidine (5-EC) in Pulse-Chase Experiments
A Note on Nomenclature: The user request specified "5-Ethyl cytidine (B196190)." However, the scientific literature overwhelmingly refers to 5-Ethynylcytidine (5-EC) for RNA pulse-chase experiments and metabolic labeling. It is highly probable that "5-Ethyl cytidine" was a typographical error. This document will, therefore, focus on the applications and protocols for 5-Ethynylcytidine (5-EC), the compound widely used for the described techniques.
Introduction
5-Ethynylcytidine (5-EC) is a modified nucleoside analog of cytidine that is actively incorporated into newly synthesized RNA transcripts by cellular RNA polymerases.[1][2] The key feature of 5-EC is the presence of a terminal alkyne group, which serves as a bioorthogonal handle. This alkyne group can be specifically and efficiently labeled with azide-containing molecules, such as fluorescent dyes or biotin (B1667282), through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3] This specific labeling allows for the visualization, isolation, and analysis of nascent RNA populations.
Pulse-chase experiments utilizing 5-EC are powerful tools for studying RNA dynamics, including transcription rates, RNA processing, and degradation, without the need for transcription-inhibiting drugs which can have significant off-target effects.[4] In a pulse-chase experiment, cells are first incubated with 5-EC for a defined period (the "pulse"), during which the analog is incorporated into newly made RNA. Subsequently, the 5-EC containing medium is replaced with a medium containing a high concentration of unlabeled cytidine (the "chase"), preventing further incorporation of the labeled analog. By tracking the fate of the 5-EC-labeled RNA over time, researchers can gain insights into the lifecycle of specific RNA molecules.
Key Advantages of 5-EC in Pulse-Chase Experiments:
-
Bioorthogonal Labeling: The ethynyl (B1212043) group allows for highly specific detection with minimal background, a significant advantage over antibody-based methods.[1]
-
No Need for Transcriptional Inhibitors: Unlike traditional methods that use drugs like actinomycin (B1170597) D, 5-EC pulse-chase analysis allows for the study of RNA dynamics under more physiological conditions.[4]
-
Rapid Metabolism: 5-EC is reported to be metabolized more rapidly than its uridine (B1682114) counterpart, 5-ethynyluridine (B57126) (5-EU), which can be advantageous for certain experimental designs.[1]
-
Versatility: Labeled RNA can be detected by fluorescence microscopy, isolated for sequencing, or used in other downstream applications to study RNA-protein interactions.[2][5]
Data Presentation
Table 1: Comparison of Common Nucleoside Analogs for RNA Metabolic Labeling
| Nucleoside Analog | Chemical Handle | Detection Method | Key Features |
| 5-Ethynylcytidine (5-EC) | Alkyne | Click Chemistry | Rapid metabolism; specific for RNA over DNA.[1] |
| 5-Ethynyluridine (5-EU) | Alkyne | Click Chemistry | Widely used for nascent RNA labeling.[4] |
| 5-Bromouridine (BrU) | Bromine | Immunodetection (anti-BrdU/BrU antibody) | Established method, but requires antibody-based detection.[6] |
| 4-Thiouridine (4sU) | Thiol | Thiol-specific chemical reactions | Can be used for crosslinking to interacting proteins. |
Experimental Protocols
Protocol 1: 5-EC Pulse-Chase for Nascent RNA Visualization by Fluorescence Microscopy
This protocol describes the labeling and visualization of newly synthesized RNA in cultured mammalian cells.
Materials:
-
Mammalian cells grown on coverslips
-
5-Ethynylcytidine (5-EC)
-
Unlabeled Cytidine
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and an azide-conjugated fluorescent dye)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Pulse:
-
Culture cells to the desired confluency on coverslips.
-
Prepare a stock solution of 5-EC in DMSO.
-
Add 5-EC to the cell culture medium to a final concentration of 0.1-1 mM.
-
Incubate the cells for a defined "pulse" period (e.g., 30 minutes to 4 hours) at 37°C. The optimal concentration and time should be determined empirically for each cell type.
-
-
Chase:
-
Remove the 5-EC containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium containing a high concentration of unlabeled cytidine (e.g., 10-20 mM) to start the "chase."
-
Incubate the cells for the desired chase periods (e.g., 0, 1, 2, 4, 8 hours).
-
-
Fixation and Permeabilization:
-
At each chase time point, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: 5-EC Pulse-Chase Followed by RNA Isolation and Sequencing (ERIC-Seq)
This protocol, adapted from the 5-EU immunoprecipitation chase (ERIC)-seq method, allows for the genome-wide analysis of RNA stability.[1]
Materials:
-
Cultured cells or organisms (e.g., Arabidopsis seedlings)
-
5-Ethynylcytidine (5-EC)
-
Unlabeled Cytidine
-
Appropriate growth medium
-
RNA extraction kit
-
Click chemistry reagents for biotinylation (e.g., biotin-azide)
-
Streptavidin-coated magnetic beads
-
Buffers for binding, washing, and elution
-
Reagents for RNA sequencing library preparation
Procedure:
-
Pulse-Chase:
-
Perform the pulse-chase experiment as described in Protocol 1, but in a larger format (e.g., culture dishes or flasks). For a high degree of labeling, a longer pulse (e.g., 24 hours) may be necessary.[1]
-
Harvest cells or tissue at each chase time point.
-
-
RNA Isolation:
-
Isolate total RNA from the collected samples using a standard RNA extraction kit, ensuring to include a DNase treatment step.
-
-
Biotinylation of 5-EC Labeled RNA:
-
Perform a click chemistry reaction on the isolated RNA to attach biotin to the 5-EC. This is a critical step that needs to be optimized to avoid RNA degradation.
-
-
Enrichment of Labeled RNA:
-
Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the newly synthesized RNA.
-
Wash the beads extensively to remove unlabeled RNA.
-
-
Elution and Sequencing:
-
Elute the captured RNA from the beads.
-
Prepare RNA sequencing libraries from the eluted RNA for each time point.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Quantify the abundance of each transcript at each chase time point.
-
Calculate RNA half-lives by fitting the decay of transcript abundance over time to an exponential decay model.
-
Mandatory Visualizations
Caption: Workflow for 5-EC pulse-chase experiments.
Caption: Mechanism of Click Chemistry for labeling 5-EC.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Ethyl Cytidine (5-EC) for Nascent RNA Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Ethyl cytidine (B196190) (5-EC) for labeling newly synthesized RNA.
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethyl cytidine (5-EC) and how does it work for RNA labeling?
A1: this compound (5-EC) is a modified nucleoside analog of cytidine. When introduced to cells, it is taken up and incorporated into newly transcribed RNA (nascent RNA) by RNA polymerases. The ethyl group on the cytidine base serves as a bioorthogonal handle. This handle can be detected using "click chemistry," a highly specific and efficient reaction, allowing for the visualization or purification of the newly synthesized RNA.
Q2: What is the advantage of using 5-EC compared to other nucleoside analogs like 5-ethynyl uridine (B1682114) (EU)?
A2: While both 5-EC and 5-ethynyl uridine (EU) are used for nascent RNA labeling via click chemistry, some studies suggest that 5-ethynylcytidine (B1258090) is metabolized more rapidly than 5-ethynyluridine[1][2]. The choice between analogs may depend on the specific experimental goals and cell type, and empirical validation is recommended.
Q3: What is a good starting concentration for 5-EC?
A3: The optimal concentration of 5-EC should be determined empirically for each cell type and experimental condition to achieve a balance between efficient labeling and minimal cytotoxicity. A starting point for optimization could be in the range of 0.1 mM to 1 mM, similar to what is used for 5-ethynyl uridine (EU)[3]. One study used a concentration of 0.5 mM 5-ethynyl cytidine for labeling experiments in the sea anemone Nematostella vectensis[4].
Q4: How long should I incubate my cells with 5-EC?
A4: The ideal incubation time depends on the transcription rate of your gene(s) of interest and the stability of the RNA. Incubation times can range from 1 to 24 hours[3]. For rapidly transcribed genes, a shorter incubation time may be sufficient, while longer times may be necessary for less active genes. It is crucial to optimize the incubation time to maximize the signal-to-noise ratio.
Q5: Is 5-EC toxic to cells?
A5: Like many nucleoside analogs, 5-EC can exhibit cytotoxicity at higher concentrations or with prolonged exposure. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. The cytotoxic effects of related nucleoside analogs have been documented, highlighting the importance of this optimization step[5][6][7].
Q6: Can 5-EC be incorporated into DNA?
A6: A significant consideration is the potential for ribonucleotide reductases to convert cytidine analogs into their deoxyribonucleoside counterparts, which can then be incorporated into DNA[4]. This can be a source of background signal and misinterpretation of results. It is crucial to include proper controls, such as RNase and DNase treatment, to verify the specificity of RNA labeling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Signal | 1. Suboptimal 5-EC concentration. 2. Insufficient incubation time. 3. Low transcription rate in cells. 4. Inefficient click reaction. 5. Degraded 5-EC stock solution. | 1. Perform a concentration titration (e.g., 0.1, 0.5, 1, 2 mM) to find the optimal concentration. 2. Increase the incubation time (e.g., 2, 6, 12, 24 hours). 3. Use a positive control with a known highly transcribed gene. Stimulate transcription if possible. 4. Ensure all click chemistry reagents are fresh and used at the correct concentrations. Optimize reaction conditions (time, temperature). 5. Prepare a fresh stock solution of 5-EC in an appropriate solvent (e.g., DMSO). |
| High Background Signal | 1. 5-EC incorporation into DNA. 2. Non-specific binding of detection reagents. 3. Cytotoxicity leading to cellular stress and altered transcription. | 1. Treat a control sample with RNase to confirm the signal is from RNA. Consider DNase treatment to assess DNA incorporation. 2. Include a no-click-reaction control. Optimize washing steps after the click reaction and antibody/streptavidin incubation. 3. Determine the maximum non-toxic concentration of 5-EC for your cells using a viability assay. |
| High Cell Death | 1. 5-EC concentration is too high. 2. Prolonged incubation time. 3. Synergistic toxicity with other treatments. | 1. Reduce the concentration of 5-EC. 2. Shorten the incubation period. 3. Assess the toxicity of 5-EC in combination with any other experimental treatments. |
Data Presentation
Table 1: Comparative Overview of Nucleoside Analogs for Nascent RNA Labeling
| Parameter | This compound (5-EC) | 5-Ethynyl uridine (5-EU) | 4-Thiouridine (4sU) |
| Typical Working Concentration | Empirically determined (starting range 0.1 - 1 mM) | 0.1 - 1 mM[3] | 100 - 500 µM[3] |
| Typical Incubation Time | 1 - 24 hours (empirically determined) | 1 - 24 hours[3] | 1 - 12 hours[3] |
| Potential for Cytotoxicity | To be determined for each cell line | > 1 mM (cell type dependent)[3] | ~500 µM (cell type dependent)[3] |
| Detection Method | Click Chemistry | Click Chemistry | Thiol-specific chemistry, Crosslinking |
| Notes | Reported to be metabolized more rapidly than EU[1][2]. Potential for DNA incorporation[4]. | Widely used for RNA labeling. Potential for DNA incorporation[4]. | Can be crosslinked to interacting proteins. |
Experimental Protocols
Detailed Methodology: Optimizing 5-EC Concentration for Nascent RNA Labeling
This protocol provides a framework for determining the optimal 5-EC concentration for your experiments.
-
Cell Seeding:
-
Plate your cells on appropriate culture vessels (e.g., 96-well plate for viability, larger plates for labeling efficiency).
-
Ensure cells are in the logarithmic growth phase at the time of labeling.
-
-
Concentration Titration and Cytotoxicity Assessment:
-
Prepare a range of 5-EC concentrations (e.g., 0, 0.1, 0.25, 0.5, 1, 2, 5 mM) in your normal cell culture medium.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the different 5-EC concentrations.
-
Incubate for a set period (e.g., 24 hours).
-
Assess cell viability using a standard method (e.g., MTT, Trypan Blue exclusion).
-
Determine the highest concentration of 5-EC that does not significantly impact cell viability.
-
-
Labeling Efficiency Titration:
-
Using the non-toxic concentration range determined above, label cells with different concentrations of 5-EC for a fixed time (e.g., 4 hours).
-
Include a no-5-EC control.
-
-
RNA Isolation:
-
After incubation, wash the cells with PBS and lyse them using your preferred RNA extraction method (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
-
Click Chemistry Reaction:
-
Perform a click reaction on the isolated RNA to attach a reporter molecule (e.g., biotin-azide for purification, fluorescent-azide for detection).
-
Follow a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol.
-
-
Detection and Analysis:
-
If using a fluorescent reporter, measure the fluorescence intensity.
-
If using a biotin (B1667282) reporter, perform a dot blot and detect with streptavidin-HRP.
-
Identify the 5-EC concentration that provides a robust signal without significant cytotoxicity.
-
Mandatory Visualization
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethyl Cytidine and Related Nucleoside Analogs in Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Ethyl cytidine (B196190) and its analogs in cytotoxicity and cell viability experiments. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of 5-Ethyl cytidine?
While specific data on this compound is limited in publicly available research, its structure as a nucleoside analog suggests its cytotoxic effects are likely mediated through incorporation into DNA and/or RNA, leading to the disruption of nucleic acid and protein synthesis, and potentially inducing apoptosis.
Many related cytidine analogs, such as 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine, are known to induce apoptosis.[1] A key mechanism for these compounds is the inhibition of DNA methyltransferases, leading to hypomethylation of DNA. This can result in the re-expression of silenced tumor suppressor genes, triggering cell cycle arrest and apoptosis.[1][2]
Q2: I am not observing the expected cytotoxicity with my this compound compound. What are the possible reasons?
Several factors could contribute to a lack of cytotoxic effect:
-
Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
Cell Line Sensitivity: Not all cell lines will be equally sensitive to a given compound. It is advisable to test a panel of cell lines.
-
Metabolic Inactivation: Cells may metabolize the compound into an inactive form.
-
Insufficient Incubation Time: The cytotoxic effects of nucleoside analogs may require longer incubation times to manifest, often 48 to 72 hours or longer, to allow for incorporation into newly synthesized DNA.
-
Assay Interference: The compound itself might interfere with the chemistry of the cell viability assay being used.
Q3: Are there differences between this compound and 5-Ethynyl-2'-deoxycytidine (EdC)?
Yes, these are different compounds with distinct applications and cytotoxic profiles. 5-Ethynyl-2'-deoxycytidine (EdC) is more commonly used as a tool for labeling newly synthesized DNA in cell proliferation assays.[3][4] Its cytotoxicity is primarily attributed to its intracellular conversion to 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), which is then incorporated into DNA.[3] The incorporation of EdU can induce DNA damage signaling, cell cycle arrest, and apoptosis.[5] The cytotoxicity of EdC is directly proportional to the extent of its conversion to EdU and subsequent incorporation into DNA.[3]
Troubleshooting Guides for Cell Viability Assays
MTT Assay Troubleshooting
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability. Below are solutions to common problems encountered when using this assay with nucleoside analogs.
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. "Edge effect" in the microplate.3. Incomplete dissolution of formazan (B1609692) crystals. | 1. Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette with care.2. Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity.3. After adding the solubilization solvent (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes. Visually confirm the dissolution of crystals under a microscope. |
| Low absorbance readings in all wells (including controls) | 1. Insufficient number of cells.2. Short incubation time with the MTT reagent.3. Removal of formazan crystals with the medium. | 1. Optimize the initial cell seeding density for your specific cell line and experiment duration.2. The optimal incubation time with MTT can vary (typically 2-4 hours). This may need to be optimized for your cell type.3. For adherent cells, be gentle when aspirating the medium. For suspension cells, centrifuge the plate before removing the supernatant. |
| No color change (no purple formazan) | 1. Cells are not metabolically active (dead).2. MTT solution has degraded.3. Insufficient incubation with MTT. | 1. Check cell viability under a microscope before starting the assay.2. Store the MTT solution protected from light. Prepare fresh solution if necessary.3. Ensure the MTT incubation is carried out for the optimized duration. |
| High background absorbance | 1. Contamination (bacterial or fungal).2. The compound itself absorbs light at the same wavelength as formazan or reduces MTT directly. | 1. Regularly check cultures for contamination.2. Run a control with the compound in cell-free media to check for direct MTT reduction. If there is interference, consider an alternative assay like the LDH cytotoxicity assay. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for 5-Ethynyl-2'-deoxycytidine (EdC) in various human cancer cell lines, as determined by the MTT assay. The cytotoxicity of EdC is linked to its conversion to EdU.[3][6]
| Cell Line | Cancer Type | IC50 of 5-Ethynyl-2'-deoxycytidine (EdC) (µM) |
| 143B PML BK TK | Osteosarcoma | Low (High conversion to EdU) |
| HeLa | Cervical Cancer | Intermediate |
| A549 | Lung Cancer | Intermediate |
| HCT116 | Colon Cancer | Intermediate |
| U2OS | Osteosarcoma | High (Low conversion to EdU) |
Specific numerical IC50 values can be found in the source literature; the relative cytotoxicity is presented here to illustrate the dependency on the rate of conversion to EdU.[3][6]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of a nucleoside analog on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol provides a general framework for assessing apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound analog at various concentrations for the desired time. Include both untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Conversion of EdC to EdU and its cytotoxic effect.
Caption: Signaling pathway for apoptosis induced by cytidine analogs.
References
- 1. The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aza-2'-Deoxycytidine and CDDP Synergistically Induce Apoptosis in Renal Carcinoma Cells via Enhancing the APAF-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing background signal in 5-Ethyl cytidine experiments
Welcome to the technical support center for 5-Ethylcytidine (5-EC) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals and achieve high-quality results in their 5-EC-based assays, such as RNA immunoprecipitation (RIP).
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethylcytidine (5-EC) and how is it used in RNA research?
5-Ethylcytidine (5-EC) is a modified nucleoside that can be metabolically incorporated into newly transcribed RNA. It serves as a mimic for 5-methylcytidine (B43896) (m5C), a natural RNA modification. By introducing 5-EC to cells, researchers can label and subsequently capture RNA transcripts containing this modification. This is particularly useful for studying RNA dynamics, identifying the targets of RNA-modifying enzymes, and performing techniques like 5-EC-RNA immunoprecipitation followed by sequencing (RIP-seq).
Q2: What are the primary sources of high background signal in 5-EC experiments?
High background in 5-EC experiments can originate from several sources:
-
Non-specific binding of the antibody: The primary antibody may bind to unmodified RNA, other cellular components, or the solid support (e.g., magnetic beads).
-
Inefficient washing: Inadequate washing steps can leave unbound or weakly bound antibodies and RNA on the beads.
-
Suboptimal blocking: Incomplete blocking of non-specific binding sites on the beads and other surfaces can lead to high background.
-
High antibody concentration: Using too much primary antibody increases the likelihood of non-specific interactions.[1]
-
Cellular contaminants: Contamination from other cellular components during the lysis and immunoprecipitation steps.
-
Sequencing library preparation artifacts: Errors introduced during the library preparation for sequencing can appear as background noise.[2][3][4][5]
Q3: How can I be sure that my anti-5-EC antibody is specific?
Antibody specificity is crucial for the success of your experiment. Here are some ways to assess it:
-
Dot Blot Analysis: Perform a dot blot with synthesized RNA oligonucleotides containing 5-EC, 5-mC, C, and other modified nucleosides to check for cross-reactivity.
-
Negative Controls: Use a non-specific IgG antibody of the same isotype as your anti-5-EC antibody in a parallel immunoprecipitation experiment. This will help you determine the level of background binding to the beads and other non-specific interactions.
-
Knockout/Knockdown Validation: If the enzyme responsible for a specific 5-EC-related modification is known, performing the experiment in a knockout or knockdown of that enzyme can help validate antibody specificity.
Troubleshooting Guides
Issue 1: High Background in No-Antibody or IgG Control
| Possible Cause | Recommended Solution |
| Insufficient Blocking of Beads | Pre-block the magnetic beads with a suitable blocking agent before adding the antibody. Common blocking agents include BSA, salmon sperm DNA, and commercially available blocking buffers. Increase the blocking incubation time or temperature. |
| Non-specific Binding to Beads | Use pre-adsorbed secondary antibodies if they are part of your protocol. Consider switching to a different type of magnetic bead (e.g., with a different surface chemistry). |
| Inefficient Washing | Increase the number of wash steps (from 3 to 5) after immunoprecipitation. Optimize the composition of your wash buffers by increasing the salt concentration (e.g., from 150 mM to 300 mM NaCl) or the detergent concentration (e.g., from 0.1% to 0.5% NP-40 or Tween-20) to disrupt weaker, non-specific interactions. |
Issue 2: High Background in the 5-EC IP Sample Compared to the Negative Control
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Perform an antibody titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio. Start with the manufacturer's recommended concentration and test several dilutions below that.[1] |
| Antibody Cross-Reactivity | As 5-EC is structurally similar to other cytidine (B196190) modifications, the antibody may be cross-reacting. Validate the antibody's specificity using dot blots with various modified and unmodified RNA oligos. If cross-reactivity is high, consider sourcing an antibody from a different vendor or a different clone. |
| Suboptimal Wash Buffer Composition | Optimize the stringency of your wash buffers. A gradient of salt (e.g., 150 mM, 300 mM, 500 mM NaCl) and detergent concentrations can be tested to find the best balance between removing non-specific signal and retaining specific binding. |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all RNA-protein complexes. Incomplete lysis can lead to the co-precipitation of large cellular aggregates. |
Issue 3: Inconsistent Results Between Replicates
| Possible Cause | Recommended Solution |
| Variability in 5-EC Labeling | Ensure consistent cell culture conditions, 5-EC concentration, and labeling time across all replicates. Monitor cell viability after labeling, as 5-EC can be toxic at high concentrations or with prolonged exposure. |
| Inconsistent RNA Fragmentation | If your protocol involves RNA fragmentation, ensure that the fragmentation is consistent across all samples. Over-fragmentation can lead to the loss of binding sites, while under-fragmentation can result in the pull-down of large, non-specific RNA fragments. |
| Pipetting Errors | Be meticulous with pipetting, especially when handling beads and during washing steps, to avoid loss of material. |
Data Presentation: Optimizing Experimental Parameters
The following tables provide examples of how to structure your optimization experiments to minimize background signal.
Table 1: Primary Antibody Titration
| Antibody Concentration | Signal (Specific Locus) | Background (Negative Control Locus) | Signal-to-Noise Ratio |
| 1 µg/IP | 100 | 20 | 5.0 |
| 2 µg/IP | 250 | 60 | 4.2 |
| 5 µg/IP | 500 | 200 | 2.5 |
| 10 µg/IP | 600 | 450 | 1.3 |
Table 2: Wash Buffer Optimization
| Wash Buffer | Signal (Specific Locus) | Background (Negative Control Locus) | Signal-to-Noise Ratio |
| Low Salt (150 mM NaCl) | 500 | 200 | 2.5 |
| Medium Salt (300 mM NaCl) | 450 | 100 | 4.5 |
| High Salt (500 mM NaCl) | 300 | 50 | 6.0 |
Table 3: Blocking Agent Comparison
| Blocking Agent | Signal (Specific Locus) | Background (Negative Control Locus) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 480 | 180 | 2.7 |
| 5% Non-fat Dry Milk in TBST | 420 | 120 | 3.5 |
| Commercial Blocking Buffer | 510 | 100 | 5.1 |
Experimental Protocols
Detailed Methodology: 5-EC RNA Immunoprecipitation (RIP) Protocol
This protocol is a general guideline and should be optimized for your specific cell type and antibody.
1. 5-EC Metabolic Labeling of Cells a. Culture cells to 70-80% confluency. b. Add 5-Ethylcytidine (5-EC) to the culture medium at a final concentration of 1 mM. c. Incubate for 16 hours. Note: Incubation time and 5-EC concentration may need to be optimized to balance labeling efficiency and cell toxicity.
2. Cell Lysis a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and RNase inhibitors. c. Incubate on ice for 15 minutes, vortexing intermittently. d. Centrifuge at high speed to pellet cell debris and collect the supernatant.
3. Immunoprecipitation a. Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C. b. Transfer the pre-cleared lysate to a new tube. c. Add the anti-5-EC antibody (at the optimized concentration) and a non-specific IgG control to separate tubes of lysate. d. Incubate overnight at 4°C with gentle rotation. e. Add pre-blocked protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
4. Washing a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads 3-5 times with a high-salt wash buffer (e.g., 50 mM HEPES, 300 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate). c. Perform a final wash with a low-salt buffer to remove residual detergents.
5. RNA Elution and Purification a. Elute the RNA from the beads using a suitable elution buffer (e.g., containing Proteinase K to digest the antibody and beads). b. Purify the RNA using a standard phenol-chloroform extraction or a column-based RNA purification kit. c. The purified RNA is now ready for downstream applications such as qRT-PCR or library preparation for sequencing.
Visualizations
Caption: Experimental workflow for 5-Ethylcytidine RNA immunoprecipitation.
Caption: Troubleshooting logic for high background in 5-EC experiments.
References
5-Ethyl cytidine stability in different media
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store 5-Ethylcytidine for long-term and short-term use?
A: For long-term storage, solid 5-Ethylcytidine should be stored at -20°C under dry, inert gas conditions. For short-term use, solutions can be prepared, but it is crucial to minimize the time in aqueous buffers, especially at elevated temperatures or non-neutral pH, due to the potential for degradation.
Q2: What are the primary degradation pathways for 5-Ethylcytidine in aqueous solutions?
A: Based on studies of other 5-substituted cytidines, 5-Ethylcytidine is expected to undergo two primary degradation pathways in aqueous media: hydrolysis and deamination.[1][2][3]
-
Hydrolysis: This involves the cleavage of the N-glycosidic bond, resulting in the formation of 5-ethylcytosine and D-ribose.
-
Deamination: This is the conversion of the cytidine (B196190) ring to a uridine (B1682114) ring, forming 5-ethyluridine.
In acidic conditions, both reactions can occur competitively.[1][3] The proportion of hydrolysis may increase with rising temperatures.[1]
Q3: I am seeing unexpected peaks in my HPLC analysis after dissolving 5-Ethylcytidine in my buffer. What could be the cause?
A: The appearance of unexpected peaks likely indicates the degradation of 5-Ethylcytidine. The primary culprits are the pH of your buffer and the temperature at which you are working. Cytidine analogs are known to be unstable in acidic and alkaline solutions.[4] It is advisable to prepare solutions fresh and keep them on ice whenever possible. The unexpected peaks could correspond to 5-ethylcytosine and 5-ethyluridine, the products of hydrolysis and deamination, respectively.
Q4: How can I monitor the stability of 5-Ethylcytidine in my experimental medium?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[2][5] This involves developing an HPLC method that can separate the intact 5-Ethylcytidine from its potential degradation products. By analyzing samples at different time points, you can quantify the remaining parent compound and the formation of degradants.
Q5: What are the key parameters to consider when developing a stability-indicating HPLC method for 5-Ethylcytidine?
A: When developing an HPLC method for cytidine analogs, the following parameters are critical:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
pH of the Mobile Phase: The pH can significantly affect the retention and separation of cytidine and its analogs.[5]
-
Detection: UV detection is suitable for these compounds, typically in the range of 260-280 nm.
Quantitative Data Summary
As specific quantitative stability data for 5-Ethylcytidine is unavailable, the following table provides a conceptual framework for how such data would be presented. Researchers are encouraged to generate their own data following the protocols outlined below.
Table 1: Illustrative Stability of a 5-Substituted Cytidine Analog in Aqueous Buffers at 37°C
| pH | Half-life (t½) in hours (Hypothetical) | Primary Degradation Product(s) (Hypothetical) |
| 3.0 | 12 | 5-Substituted Cytosine, 5-Substituted Uridine |
| 5.0 | 48 | 5-Substituted Uridine, 5-Substituted Cytosine |
| 7.4 | 120 | 5-Substituted Uridine |
| 9.0 | 24 | 5-Substituted Uridine and other products |
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-Ethylcytidine
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]
Objective: To identify the potential degradation products of 5-Ethylcytidine under various stress conditions.
Materials:
-
5-Ethylcytidine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
Procedure:
-
Acid Hydrolysis: Dissolve 5-Ethylcytidine in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 5-Ethylcytidine in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 5-Ethylcytidine in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep solid 5-Ethylcytidine in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of 5-Ethylcytidine to UV light (254 nm) for 24 hours.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to assess the extent of degradation and the formation of new peaks. A degradation of 5-20% is generally considered suitable for method validation.[8]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 5-Ethylcytidine from its degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% B
-
30-35 min: 40% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare solutions of 5-Ethylcytidine and samples from the forced degradation study.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms to ensure that the degradation product peaks are well-resolved from the parent 5-Ethylcytidine peak.
-
Optimize the gradient, mobile phase composition, and pH as needed to achieve adequate separation.
Visualizations
Caption: Potential degradation pathways of 5-Ethylcytidine in aqueous media.
Caption: Workflow for assessing the stability of 5-Ethylcytidine.
References
- 1. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic properties of cytosine, cytidine and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethyl Cytidine (5-EC) Click Chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 5-Ethyl cytidine (B196190) (5-EC) in click chemistry applications for nascent RNA labeling.
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethyl cytidine (5-EC) and how does it work?
This compound (5-EC) is a modified nucleoside analog of cytidine. It is cell-permeable and is incorporated into newly synthesized RNA (nascent RNA) by cellular RNA polymerases. The ethynyl (B1212043) group on 5-EC serves as a bioorthogonal handle for a "click" reaction. This allows for the covalent attachment of a reporter molecule, such as a fluorescent azide (B81097), enabling the visualization and analysis of newly transcribed RNA.[1]
Q2: What are the advantages of using 5-EC with click chemistry over traditional methods like BrdU labeling?
The primary advantage of the 5-EC click chemistry method is that it does not require harsh denaturation of nucleic acids, which is a necessary step in 5-bromo-2'-deoxyuridine (B1667946) (BrdU) immunodetection. This preserves the integrity of the cellular architecture and allows for multiplexing with other antibodies for immunofluorescence studies. The small size of the azide-fluorophore allows for efficient diffusion and detection.
Q3: Can 5-EC be incorporated into DNA?
While 5-EC is designed for labeling RNA, there is a possibility of it being converted into its deoxyribonucleoside form and subsequently incorporated into DNA, especially in certain cell types or under specific experimental conditions.[2] It is crucial to perform appropriate controls, such as RNase treatment, to confirm the specificity of RNA labeling.
Q4: Is the copper catalyst in the click reaction toxic to cells?
Yes, the copper(I) catalyst required for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can be toxic to cells. To mitigate this, the use of copper-chelating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is highly recommended. These ligands protect the cells from copper-induced damage while maintaining the catalytic activity of the copper. Alternatively, copper-free click chemistry methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used if cytotoxicity is a major concern.
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Inefficient 5-EC Incorporation | - Optimize 5-EC Concentration: The optimal concentration can vary between cell types. Perform a dose-response experiment to determine the ideal concentration for your specific cells. Start with a range of 0.1 mM to 1 mM.[3] - Increase Incubation Time: Longer incubation with 5-EC may be necessary for sufficient incorporation. However, be mindful of potential cytotoxicity with prolonged exposure. |
| Inefficient Click Reaction | - Use Fresh Reagents: Prepare fresh stock solutions of the copper catalyst, ligand, and reducing agent (sodium ascorbate) for each experiment. Sodium ascorbate (B8700270) solutions are particularly prone to oxidation. - Optimize Reagent Concentrations: Titrate the concentrations of the fluorescent azide, copper sulfate (B86663), and ligand. A common starting point is a 1:5 to 1:10 ratio of copper to ligand. - Ensure Complete Permeabilization: Inadequate permeabilization will prevent the click chemistry reagents from reaching the incorporated 5-EC. Optimize your permeabilization protocol (e.g., with Triton X-100 or saponin). |
| Fluorescence Microscopy Settings | - Check Filter Sets: Ensure you are using the correct filter sets for your chosen fluorophore. - Increase Exposure Time/Gain: While being careful to avoid photobleaching and high background, you may need to increase the exposure time or gain on the microscope. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Non-specific Binding of Fluorescent Azide | - Decrease Azide Concentration: High concentrations of the fluorescent azide can lead to non-specific binding. Try reducing the concentration in your click reaction cocktail. - Increase Wash Steps: After the click reaction, perform thorough and stringent washes with a buffer containing a mild detergent (e.g., PBS with 0.1% Tween-20). |
| Cellular Autofluorescence | - Use a Quenching Agent: Treat fixed cells with a quenching agent like sodium borohydride (B1222165) or use a commercial autofluorescence quenching kit. - Choose a Brighter Fluorophore: A brighter fluorophore can help to increase the signal-to-noise ratio, making the background less prominent. - Use a Red-Shifted Dye: Cellular autofluorescence is often more pronounced in the green channel. Using a red or far-red fluorescent azide can help to minimize this issue. |
| Precipitation of Click Reagents | - Prepare Reagents Correctly: Ensure all components of the click reaction cocktail are fully dissolved before adding to the cells. - Filter Stock Solutions: If you observe precipitates in your stock solutions, filter them before use. |
Problem 3: Apparent Cytotoxicity or Altered Cell Morphology
| Possible Cause | Recommended Solution |
| 5-EC Toxicity | - Reduce 5-EC Concentration and/or Incubation Time: High concentrations or prolonged exposure to 5-EC can be cytotoxic. Determine the lowest effective concentration and shortest incubation time that still provides a detectable signal. - Perform a Cell Viability Assay: Use a standard cell viability assay (e.g., MTT or trypan blue exclusion) to assess the impact of your 5-EC labeling conditions on cell health. |
| Copper Catalyst Toxicity | - Use a Copper-Chelating Ligand: Always include a ligand like THPTA or TBTA in your click reaction cocktail to minimize copper toxicity. - Consider Copper-Free Click Chemistry: If copper toxicity remains an issue, switch to a copper-free click chemistry method like SPAAC, which utilizes a strained alkyne (e.g., DBCO) instead of a copper catalyst. |
Quantitative Data
Table 1: Comparison of IC50 Values for 5-Ethynyl-2'-deoxycytidine (EdC) in Various Cell Lines
Note: 5-Ethynyl-2'-deoxycytidine (EdC) is a closely related analog to 5-EC and its cytotoxicity data provides a useful reference.
| Cell Line | IC50 (µM) |
| 143B | 0.8 |
| HeLa | ~10-20 |
| A549 | ~50-100 |
| HCT116 | ~100-150 |
| U2OS | >250 |
Data adapted from Ligasova et al. (2016).[4][5] The IC50 values can vary depending on the specific experimental conditions and cell line.
Experimental Protocols
Detailed Protocol for Nascent RNA Labeling with 5-EC and Fluorescence Microscopy
This protocol provides a general workflow for labeling newly synthesized RNA in cultured cells using 5-EC followed by a copper-catalyzed click reaction for fluorescent detection.
Materials:
-
This compound (5-EC)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., PBS)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Sodium ascorbate
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells on coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
5-EC Labeling:
-
Prepare a stock solution of 5-EC in DMSO or sterile water.
-
Dilute the 5-EC stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.1 mM to 1 mM).
-
Remove the old medium from the cells and add the 5-EC containing medium.
-
Incubate the cells for the desired period (e.g., 1 to 4 hours) at 37°C in a CO₂ incubator.
-
-
Fixation:
-
Remove the 5-EC containing medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume (can be scaled down):
-
880 µL of PBS
-
20 µL of 100 mM Copper(II) sulfate
-
40 µL of 100 mM THPTA ligand
-
50 µL of 1 M Sodium ascorbate (freshly prepared)
-
10 µL of 1 mM Fluorescent azide
-
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the click reaction cocktail and wash the cells three times with PBS containing 0.1% Tween-20.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: Experimental workflow for 5-EC nascent RNA labeling.
Caption: Troubleshooting decision tree for 5-EC click chemistry.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 5-Ethylcytidine-Induced Cell Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate cell stress induced by 5-Ethylcytidine. The following information is based on established principles of drug-induced cytotoxicity and cellular stress responses, particularly those relevant to nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity after treating our cells with 5-Ethylcytidine. What are the likely types of cellular stress being induced?
A1: High cytotoxicity from a nucleoside analog like 5-Ethylcytidine can stem from several common types of cellular stress. To identify the specific pathways affected in your experiment, it is recommended to perform a panel of assays targeting key stress markers:
-
DNA Damage: As a cytidine (B196190) analog, 5-Ethylcytidine may be incorporated into DNA, leading to strand breaks or adducts. This can be assessed by a comet assay or by detecting the phosphorylation of H2A.X (γH2A.X) via Western blotting or immunofluorescence.[1]
-
Oxidative Stress: Many chemical compounds can disrupt the balance of reactive oxygen species (ROS), leading to cellular damage.[2][3] ROS levels can be measured using fluorescent probes such as DCFDA or CellROX.[1]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded or unfolded proteins in the ER triggers the unfolded protein response (UPR). Key markers of ER stress, such as BiP, CHOP, and spliced XBP1, can be detected by Western blotting.[1][4][5]
-
Apoptosis: Programmed cell death is a common outcome of severe cellular stress. Apoptosis can be evaluated by measuring caspase-3/7 activity or through Annexin V/PI staining.[1]
Q2: What are some general strategies to reduce 5-Ethylcytidine-induced cell stress in our experiments?
A2: To mitigate off-target or generalized cellular stress, consider the following approaches:
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response experiment to determine the minimal concentration of 5-Ethylcytidine that produces the desired biological effect while minimizing toxicity.[1]
-
Co-treatment with Antioxidants: If oxidative stress is identified as a primary mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may alleviate cellular damage.[1][2]
-
Utilize Chemical Chaperones: For ER stress, chemical chaperones such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can help to improve protein folding and reduce the UPR.[1][6]
-
Optimize Cell Culture Conditions: Ensure that your cells are healthy and not under any additional stress from suboptimal culture conditions, such as media composition or cell confluency, as this can increase their susceptibility to drug-induced toxicity.[2]
-
Co-treatment with Deoxycytidine: For some cytidine analogs, co-administration with deoxycytidine can competitively antagonize the cytotoxic effects without compromising the desired activity, particularly in antiviral or cancer studies.[7][8][9]
Q3: What are the essential experimental controls to include when investigating 5-Ethylcytidine?
A3: To ensure the validity and reproducibility of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the 5-Ethylcytidine (e.g., DMSO, ethanol) at the final concentration used in the experiment.[1]
-
Positive Controls: Include a known inducer for the specific stress pathway you are investigating. For example, use H₂O₂ for oxidative stress or tunicamycin (B1663573) for ER stress.[1]
-
Negative Controls: Untreated cells should always be included to establish a baseline for cell health and the expression of stress markers.[1]
-
Dose-Response and Time-Course: It is critical to test a range of 5-Ethylcytidine concentrations and multiple time points to understand the kinetics of the cellular response.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations of 5-Ethylcytidine. | The chosen cell line is highly sensitive. | Try a different, more robust cell line. Consider performing a preliminary screen of several cell lines to find one with a suitable therapeutic window. |
| The compound has poor solubility in the culture medium, leading to precipitation and non-specific toxicity. | Check the solubility of 5-Ethylcytidine in your culture medium. Consider using a different solvent or a solubilizing agent if compatible with your experimental system.[1] | |
| No detectable stress response, even at high concentrations. | The compound is not cell-permeable. | Perform a cell permeability assay to determine if 5-Ethylcytidine is entering the cells. |
| The chosen cell line is resistant to the compound's effects. | Switch to a more sensitive cell line that is known to be responsive to nucleoside analogs.[1] | |
| The assay used to detect stress is not sensitive enough. | Use a more sensitive detection method or measure a different, more robust stress marker.[1] | |
| Inconsistent results in Western blotting for stress markers. | Poor antibody quality. | Validate your primary antibodies using appropriate positive and negative controls to ensure specificity and sensitivity.[1] |
| Issues with protein extraction or quantification. | Ensure your protein extraction protocol is optimized for your cell type and that you are using a reliable protein quantification method. | |
| Suboptimal transfer conditions during the Western blot procedure. | Optimize the transfer time and voltage to ensure efficient transfer of proteins of different molecular weights. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Ethylcytidine.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[2]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[2]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[2]
-
Measurement of Reactive Oxygen Species (ROS) using DCFDA
-
Cell Seeding:
-
Seed cells in a 96-well plate (or other suitable format) and allow them to attach overnight.
-
-
DCFDA Loading:
-
Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.[1]
-
-
Washing:
-
Wash the cells twice with warm PBS to remove excess probe.[1]
-
-
Compound Treatment:
-
Treat cells with 5-Ethylcytidine and appropriate controls (e.g., vehicle, H₂O₂) in complete medium.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) at different time points using a fluorescence plate reader.[1]
-
Visualizations
Caption: A generalized workflow for assessing chemically-induced cellular stress.
Caption: A simplified diagram of a drug-induced oxidative stress signaling pathway.
Caption: A decision-making flowchart for troubleshooting unexpected cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Editorial: Impacts of drug-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Stress Responses: Cell Survival and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ER stress-induced cell death mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capacity of deoxycytidine to selectively antagonize cytotoxicity of 5-halogenated analogs of deoxycytidine without loss of antiherpetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytosine arabinoside kills postmitotic neurons: evidence that deoxycytidine may have a role in neuronal survival that is independent of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethyl cytidine Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-Ethyl cytidine (B196190) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethyl cytidine and what are its common applications?
This compound is a synthetic nucleoside analog of cytidine. Due to its structural similarity to natural nucleosides, it can be incorporated into nucleic acids and is primarily investigated for its potential as an antiviral and anticancer agent. Its mechanism of action often involves the inhibition of enzymes crucial for DNA and RNA synthesis and methylation.
Q2: What are the primary degradation pathways for this compound in solution?
Like other 5-substituted cytidine analogs, this compound is susceptible to two primary degradation pathways in aqueous solutions:
-
Hydrolysis: This involves the cleavage of the N-glycosidic bond that links the 5-ethylcytosine base to the ribose sugar, resulting in the formation of 5-ethylcytosine and D-ribose. This process is often catalyzed by acidic conditions.
-
Deamination: This is the removal of the amine group from the cytosine ring, which converts this compound into 5-Ethyl uridine (B1682114). This reaction can be accelerated by both acidic and alkaline conditions.
Q3: What factors can accelerate the degradation of my this compound solution?
Several factors can increase the rate of degradation:
-
pH: Both acidic and alkaline conditions can significantly accelerate hydrolysis and deamination.
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to faster degradation rates.
-
Light: Exposure to UV light can induce photochemical degradation.
-
Presence of Oxidizing Agents: Oxidizing agents can modify the nucleobase.
Q4: How should I prepare a stock solution of this compound?
For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). If an aqueous buffer is required for the experiment, the DMSO stock solution should be diluted into the aqueous buffer immediately before use.
Q5: What are the recommended storage conditions for this compound solutions?
-
Solid Form: Store the solid compound at -20°C, kept dry and under an inert gas atmosphere.
-
Stock Solutions (in DMSO): Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Aqueous Solutions: Prepare fresh for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light for no more than a few hours.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my experiment. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Verify the pH of your aqueous buffer; neutral pH (around 7.0) is generally preferred. Minimize the time the compound is in an aqueous solution. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation during storage or handling. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light and store at the recommended temperature. Use a consistent protocol for solution preparation. |
| Appearance of unexpected peaks in my HPLC analysis. | Degradation of this compound into products like 5-Ethyl uridine or 5-ethylcytosine. | Conduct a forced degradation study to identify the retention times of potential degradation products. Ensure the analytical method is stability-indicating. |
| Precipitation in my aqueous working solution. | Low aqueous solubility of this compound, especially at high concentrations. | Prepare a more dilute working solution. If possible, use a small percentage of an organic co-solvent like DMSO in your final aqueous solution (ensure compatibility with your experimental system). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound stock solution (in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity UV lamp
-
Water bath or incubator
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution (diluted in a neutral buffer) at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution (diluted in a neutral buffer) to high-intensity UV light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method to observe the formation of degradation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare samples from the forced degradation study and an unstressed control.
-
Inject each sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Special Conditions |
| Solid | N/A | -20°C | > 1 year | Dry, inert atmosphere |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquoted, avoid freeze-thaw |
| Working Solution | Aqueous Buffer | 2-8°C (on ice) | < 4 hours | Prepare fresh, protect from light |
Table 2: Summary of Forced Degradation Conditions and Expected Primary Degradation Pathways
| Stress Condition | Reagent/Parameter | Expected Primary Degradation Pathway(s) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Hydrolysis, Deamination |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Deamination |
| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the base |
| Thermal | 80°C in neutral buffer | Hydrolysis, Deamination |
| Photolytic | High-intensity UV light | Photodegradation |
Visualizations
Best practices for storing and handling 5-Ethyl cytidine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Ethyl cytidine (B196190). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful storage, handling, and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethyl cytidine and what are its primary applications?
A1: this compound is a synthetic analog of the nucleoside cytidine. Due to its structural similarity to cytidine, it can be incorporated into cellular processes. A primary application of this compound is in the field of epigenetics, where it is investigated for its potential to inhibit DNA methyltransferases (DNMTs). This inhibition can lead to the demethylation of DNA and the reactivation of silenced genes, making it a compound of interest for anti-metabolic and anti-tumor research.
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintain the stability and efficacy of this compound. For long-term storage, it is recommended to keep the compound as a powder. When in solution, it is best to prepare fresh solutions for each experiment or store aliquots for a limited time at ultra-low temperatures to minimize degradation.
Q3: What solvents can be used to dissolve this compound?
Q4: Is this compound cytotoxic?
A4: Like many nucleoside analogs, this compound can exhibit cytotoxicity, particularly at higher concentrations. The cytotoxic effects are often cell-line dependent and are related to its mechanism of action, which can interfere with DNA and RNA synthesis and other cellular processes. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental setup by performing a dose-response curve (e.g., an IC50 determination).
Storage and Stability
Proper storage of this compound is essential to ensure its stability and performance in your experiments. Below is a summary of recommended storage conditions and shelf life.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
While a specific, detailed protocol for this compound is not widely published, its use as a DNA methyltransferase inhibitor in cell culture would follow a general procedure similar to that of other cytidine analogs like 5-Azacytidine. The following is a representative protocol that can be adapted for your specific experimental needs. Note: Optimization of concentrations and incubation times for your specific cell line is critical.
Protocol: Inhibition of DNA Methylation in Cultured Cells
-
Cell Seeding: Plate your cells at a density that will allow for several population doublings without reaching confluency during the treatment period.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Further dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). It is recommended to test a range of concentrations.
-
-
Treatment of Cells:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for 24 to 72 hours. The optimal incubation time will depend on the cell line's doubling time and the desired level of DNA demethylation.
-
Important: Due to the potential instability of cytidine analogs in aqueous solutions, it is best practice to replace the medium with freshly prepared this compound-containing medium every 24 hours.
-
-
Harvesting and Analysis:
-
After the treatment period, harvest the cells.
-
The cells can now be used for downstream applications such as:
-
Genomic DNA extraction for methylation analysis (e.g., bisulfite sequencing).
-
RNA extraction for gene expression analysis (e.g., RT-qPCR).
-
Protein extraction for Western blot analysis of DNMT levels or downstream targets.
-
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates in media | The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound has low aqueous solubility. | Ensure the final concentration of the organic solvent in your culture medium is low (typically <0.5%) to avoid solvent toxicity. If precipitation persists, try preparing a lower concentration stock solution or using a different solvent system. Gentle warming and vortexing may aid dissolution. |
| High cell death observed | The concentration of this compound is too high for the specific cell line, or the treatment duration is too long. | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your cells. |
| No observable effect on DNA methylation or gene expression | The concentration of this compound is too low, the incubation time is too short, or the compound has degraded. | Increase the concentration and/or the duration of the treatment. Ensure that you are replacing the media with fresh compound every 24 hours. Verify the integrity of your stock solution if it has been stored for an extended period. |
| Inconsistent results between experiments | Variability in cell density at the time of treatment, or inconsistent preparation of the compound solution. | Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Signaling Pathway and Experimental Workflow
DNA Methylation Inhibition Pathway
This compound is believed to function as an inhibitor of DNA methyltransferases (DNMTs). The diagram below illustrates the general mechanism of DNA methylation and the point of inhibition.
Caption: Mechanism of this compound as a DNA methyltransferase inhibitor.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the effects of this compound on a cancer cell line.
Caption: Workflow for evaluating this compound's effect on cancer cells.
Validation & Comparative
A Researcher's Guide to Validating 5-Ethyl Cytidine (5-EC) Incorporation in RNA
For researchers, scientists, and drug development professionals, the precise tracking and quantification of nascent RNA is paramount to understanding gene expression dynamics, the efficacy of therapeutic candidates, and fundamental cellular processes. 5-Ethyl cytidine (B196190) (5-EC) has emerged as a valuable tool for metabolic labeling of newly synthesized RNA. This guide provides a comprehensive comparison of the state-of-the-art methods for validating 5-EC incorporation, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the optimal technique for your research needs.
This guide will objectively compare the performance of three primary methodologies for the detection and quantification of 5-EC-labeled RNA: Click Chemistry, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Next-Generation Sequencing (NGS)-based approaches. We will also touch upon alternative nucleoside analogs to provide a broader context for metabolic labeling strategies.
Comparison of 5-EC Validation Methods
The choice of method for validating 5-EC incorporation into RNA depends on the specific experimental question, required sensitivity, desired spatial resolution, and available instrumentation. The following table summarizes the key features of the most common techniques.
| Method | Principle | Primary Application | Sensitivity | Specificity | Quantitative? | Spatial Resolution | Throughput | Key Advantages | Key Disadvantages |
| Click Chemistry | Copper(I)-catalyzed or strain-promoted cycloaddition between the ethynyl (B1212043) group of 5-EC and an azide- or dibenzocyclooctyne (DBCO)-conjugated reporter (e.g., fluorophore, biotin). | In situ imaging (microscopy), flow cytometry, enrichment of labeled RNA. | High | High | Semi-quantitative (imaging), Quantitative (flow cytometry) | High (subcellular) | High (imaging, flow cytometry) | Versatile, excellent for imaging, relatively straightforward.[1][2] | Indirect detection, copper catalyst can be toxic to cells.[3] |
| LC-MS/MS | Separation of enzymatically digested RNA nucleosides by liquid chromatography followed by mass spectrometric detection and quantification based on mass-to-charge ratio.[4][5][6] | Gold standard for absolute quantification of modified nucleosides in a bulk RNA sample.[5] | Very High | Very High | Yes (Absolute) | None | Low to Medium | Direct detection, highly accurate and sensitive for quantification.[4][6] | Requires specialized equipment and expertise, loses spatial and sequence context.[5] |
| NGS-based (e.g., 5-EC-seq) | Metabolic labeling with 5-EC followed by enrichment of labeled RNA (e.g., via click chemistry with biotin-azide) and subsequent high-throughput sequencing. | Transcriptome-wide analysis of newly synthesized RNA. | High | High | Yes (Relative) | Gene-level | High | Provides sequence context, transcriptome-wide insights. | Can be complex, potential for biases during enrichment and library preparation. |
Experimental Protocols and Workflows
Metabolic Labeling of RNA with 5-Ethyl cytidine (5-EC)
The foundational step for all subsequent validation methods is the metabolic incorporation of 5-EC into nascent RNA.
Protocol:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and resume active growth.
-
5-EC Incubation: Prepare a stock solution of 5-EC in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the final desired concentration (typically in the µM to mM range, which should be optimized for the specific cell type and experimental goals).
-
Labeling: Replace the existing culture medium with the 5-EC-containing medium and incubate the cells for the desired labeling period. The incubation time can range from minutes to hours, depending on the desired temporal resolution of nascent RNA capture.
-
Cell Harvesting and RNA Isolation: Following incubation, wash the cells with PBS to remove unincorporated 5-EC. Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol reagent or a column-based kit).
Metabolic Labeling of RNA with 5-EC.
Method 1: Click Chemistry for Visualization and Enrichment
Click chemistry provides a versatile and highly specific method for detecting 5-EC-labeled RNA. The ethynyl group of the incorporated 5-EC reacts with an azide-conjugated molecule in a copper(I)-catalyzed cycloaddition.
Experimental Workflow: Click Chemistry
Click Chemistry Workflow for 5-EC Detection.
Detailed Protocol: Click Chemistry for Fluorescence Microscopy
This protocol is adapted from established methods for labeling nascent RNA.[7][8]
-
Metabolic Labeling: Perform metabolic labeling of cells with 5-EC as described above.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail includes:
-
Click-iT® reaction buffer
-
Copper(II) sulfate (B86663) (CuSO₄)
-
An azide-conjugated fluorophore (e.g., Alexa Fluor 488 azide)
-
Click-iT® reaction buffer additive (reducing agent, e.g., ascorbic acid)
-
-
Remove the permeabilization buffer and wash cells with PBS.
-
Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the cells with Click-iT® reaction rinse buffer.
-
If desired, counterstain the nuclei with a DNA stain like Hoechst 33342.
-
-
Imaging: Mount the coverslips and image using a fluorescence microscope.
Method 2: LC-MS/MS for Absolute Quantification
LC-MS/MS is the gold standard for the accurate quantification of nucleoside modifications.[5]
Experimental Workflow: LC-MS/MS
LC-MS/MS Workflow for 5-EC Quantification.
Detailed Protocol: LC-MS/MS Quantification of 5-EC
This protocol is a generalized procedure based on established methods for modified nucleoside analysis.[9][10]
-
RNA Isolation: Isolate total RNA from cells metabolically labeled with 5-EC.
-
RNA Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Cleanup: Remove enzymes by filtration or chloroform (B151607) extraction.
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into an LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent and fragment ion transitions for 5-EC and other canonical nucleosides for normalization.
-
-
Quantification: Create a standard curve using known concentrations of a 5-EC standard to determine the absolute amount of 5-EC in the sample.
Method 3: NGS-Based Approaches for Transcriptome-Wide Analysis
NGS-based methods, such as EU-seq (which can be adapted for 5-EC), allow for the transcriptome-wide identification of newly synthesized RNAs.[11][12]
Experimental Workflow: 5-EC-seq
5-EC-seq Workflow.
Detailed Protocol: 5-EC-seq
This protocol is an adaptation of the EU-seq protocol.[11][12]
-
Metabolic Labeling and RNA Isolation: Label cells with 5-EC and isolate total RNA as previously described.
-
Biotinylation of 5-EC-labeled RNA:
-
Perform a click reaction on the isolated total RNA using biotin-azide.
-
Purify the biotinylated RNA to remove excess biotin-azide.
-
-
Enrichment of Nascent RNA:
-
Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the nascent RNA.
-
Wash the beads extensively to remove non-biotinylated (pre-existing) RNA.
-
Elute the captured nascent RNA from the beads.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched nascent RNA using a suitable RNA-seq library preparation kit.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome/transcriptome.
-
Quantify the abundance of newly synthesized transcripts.
-
Concluding Remarks
The validation of this compound incorporation in RNA is a critical step in a wide range of molecular biology and drug discovery applications. The choice between Click Chemistry, LC-MS/MS, and NGS-based methods will be dictated by the specific research question. For visualizing the spatial dynamics of RNA synthesis, click chemistry is unparalleled. For precise and absolute quantification of 5-EC incorporation in a population of cells, LC-MS/MS remains the gold standard. For a comprehensive, transcriptome-wide view of nascent RNA, NGS-based approaches are the most powerful. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate strategy to advance their scientific inquiries.
References
- 1. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RNA Labeling: 5-Ethynylcytidine (5-EC) vs. 5-Bromouridine (BrU)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate RNA labeling agent is a critical decision in the study of RNA metabolism, influencing the accuracy and biological relevance of experimental outcomes. This guide provides a detailed, objective comparison of two prominent nucleoside analogs used for tracking newly synthesized RNA: 5-Ethynylcytidine (5-EC) and 5-Bromouridine (BrU). We will delve into their labeling principles, performance characteristics, and experimental protocols, supported by available data to inform your research.
At a Glance: Key Differences
| Feature | 5-Ethynylcytidine (5-EC) | 5-Bromouridine (BrU) |
| Labeling Principle | Incorporation of a cytidine (B196190) analog with an ethynyl (B1212043) group. | Incorporation of a uridine (B1682114) analog with a bromo group. |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry). | Immunodetection with anti-BrdU/BrU antibodies. |
| Downstream Applications | Fluorescence microscopy, biotin-based purification for sequencing. | Immunoprecipitation (IP) followed by RT-qPCR, microarray, or sequencing (Bru-seq).[1] |
| Metabolism | Reportedly faster metabolism than 5-ethynyluridine (B57126) (EU).[2] | Incorporated via the ribonucleoside salvage pathway.[3] |
| Specificity | Efficiently incorporated into RNA, but not DNA.[2] | Incorporated into RNA.[4] |
Performance Comparison
Labeling Efficiency & Speed:
-
5-EC: The use of click chemistry for detection is highly efficient and sensitive.[2] The metabolism of 5-EC is reported to be significantly faster than that of the commonly used 5-ethynyluridine (EU).[2] This suggests that 5-EC may be suitable for capturing rapid changes in transcription.
-
BrU: Labeling is generally efficient and can be sufficient for detection within a one-hour pulse.[5] However, the antibody-based detection can be labor-intensive and may be limited by antibody diffusion in tissue samples.[3][6]
Cytotoxicity:
-
5-EC: Direct cytotoxicity data (e.g., IC50 values) for 5-EC in RNA labeling contexts is not extensively documented. However, studies on the related deoxy-analog, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), have shown that its toxicity is largely due to its conversion to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[7] Comparative studies of the DNA analogs EdU and BrdU have demonstrated that EdU exhibits higher cytotoxicity and genotoxicity than BrdU.[8][9] This suggests that the ethynyl group in 5-EC could potentially contribute to higher cytotoxicity compared to the bromo group in BrU.
-
BrU: BrU is generally considered to be minimally toxic with short-term use having little to no effect on cell viability.[4][10] It is reported to be less toxic than other analogs like 5-ethynyl uridine (5-EU) and 4-thiouridine (B1664626) (4sU).[10] However, some studies have reported cytotoxic effects in specific cell lines. For instance, 5-Bromouridine has been shown to decrease the viability of HL-60 and MOLT-4 cells with LC50 values of 10 µM and 20 µM, respectively.[11]
Quantitative Data Summary
| Compound | Metric | Cell Line | Value | Reference |
| 5-Bromouridine (BrU) | LC50 | HL-60 | 10 µM | [11] |
| LC50 | MOLT-4 | 20 µM | [11] | |
| 5-Ethynylcytidine (5-EC) | IC50 | 143B | 0.8 µM | [7]* |
*Note: This IC50 value is for the deoxy-analog 5-ethynyl-2'-deoxycytidine (EdC), and the study suggests toxicity is mediated by conversion to EdU. This data is included to provide a potential, albeit indirect, point of reference for the cytotoxicity of the ethynyl--containing nucleoside.
Experimental Protocols
5-Ethynylcytidine (5-EC) RNA Labeling and Detection (General Protocol)
This protocol is based on the principles of click chemistry for the detection of metabolically labeled RNA.
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 5-EC to the culture medium at a final concentration typically ranging from 100 µM to 1 mM. The optimal concentration should be determined empirically for each cell type and experimental goal.
-
Incubate the cells for the desired labeling period (e.g., 1 to 24 hours).
2. Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
3. Click Chemistry Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS containing a mild detergent (e.g., 0.1% Tween-20).
4. Imaging:
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
5-Bromouridine (BrU) RNA Labeling and Immunoprecipitation
This protocol provides a method for isolating newly synthesized RNA for downstream analysis.[5]
1. Metabolic Labeling:
-
Seed cells (e.g., 3.5 x 10^6 HEK293T cells in a 10 cm dish) and grow for 48 hours.[5]
-
Prepare growth medium containing 2 mM BrU.[5]
-
Replace the existing medium with the BrU-containing medium and incubate for 1 hour at 37°C and 5% CO₂.[5]
2. RNA Extraction:
-
Wash the cells with Hank's Balanced Salt Solution (HBSS).[8]
-
Lyse the cells and extract total RNA using a standard method (e.g., TRIzol).
3. Immunoprecipitation (IP):
-
Prepare anti-BrdU antibody-conjugated beads.
-
Denature 40 µg of total RNA by heating at 80°C for 2 minutes.[5]
-
Add the denatured RNA to the antibody-conjugated beads in an appropriate IP buffer.
-
Incubate for 1 hour with rotation to allow binding.[5]
-
Wash the beads multiple times to remove non-specifically bound RNA.
4. Elution and Downstream Analysis:
-
Elute the BrU-labeled RNA from the beads using an elution buffer.
-
The purified RNA can then be used for reverse transcription, quantitative PCR (RT-qPCR), microarray analysis, or next-generation sequencing.
Visualizing the Workflows
Metabolic Pathways
Both 5-EC and BrU are nucleoside analogs that must be phosphorylated to their triphosphate forms to be incorporated into newly synthesized RNA by RNA polymerases. This process is initiated by uridine-cytidine kinases (UCKs).[7][12][13]
Conclusion and Recommendations
The choice between 5-EC and BrU for RNA labeling depends on the specific experimental requirements.
-
5-Ethynylcytidine (5-EC) is a promising alternative for researchers who require rapid labeling and high-sensitivity detection, particularly for imaging applications. Its detection via click chemistry avoids the use of antibodies, which can be advantageous for tissue penetration and reducing background. However, the potential for higher cytotoxicity should be carefully evaluated for the specific cell type and experimental duration.
-
5-Bromouridine (BrU) remains a robust and well-validated method, especially for applications involving the immunoprecipitation of newly synthesized RNA for downstream quantitative analysis like Bru-seq. Its lower toxicity profile with short-term use makes it a safer choice for sensitive cell lines or longer-term pulse-chase experiments.
Recommendation:
For initial studies or when cytotoxicity is a major concern, BrU is a reliable starting point. For experiments requiring high-resolution imaging, rapid labeling, or an antibody-free detection method, 5-EC is a powerful option, provided that its potential impact on cell health is carefully assessed and controlled for. As with any metabolic label, it is crucial to perform preliminary experiments to determine the optimal concentration and labeling time that provides a sufficient signal without inducing significant cellular stress.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromouridine - Wikipedia [en.wikipedia.org]
- 5. Video: Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation [jove.com]
- 6. 5-Bromouridine, 957-75-5 | BroadPharm [broadpharm.com]
- 7. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pure.au.dk [pure.au.dk]
- 10. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uridine kinase - Wikipedia [en.wikipedia.org]
Choosing the Right Tool for Transcriptome Analysis: A Head-to-Head Comparison of 5-Ethyl Cytidine and 5-Ethynyluridine (EU)
For researchers, scientists, and drug development professionals engaged in the nuanced study of gene expression, the selection of the appropriate metabolic label for nascent RNA is a critical decision that can significantly impact experimental outcomes. Among the powerful tools available for tracking newly synthesized RNA are the nucleoside analogs 5-Ethyl cytidine (B196190) (EC) and 5-ethynyluridine (B57126) (EU). Both enable the bioorthogonal labeling and subsequent visualization or enrichment of RNA through click chemistry. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for your transcription analysis needs.
At their core, both EC and EU are cell-permeable molecules that are incorporated into elongating RNA chains by cellular RNA polymerases. Their key feature is an ethynyl (B1212043) group, a small, biologically inert alkyne handle. This handle allows for a highly specific and efficient covalent reaction with an azide-containing reporter molecule (such as a fluorophore or biotin) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. This enables the sensitive detection and isolation of newly transcribed RNA.
Performance Comparison: 5-Ethyl Cytidine vs. 5-Ethynyluridine
While both molecules function on a similar principle, there are subtle but important differences in their reported performance characteristics. The following tables summarize the available quantitative and qualitative data to facilitate a direct comparison.
| Parameter | This compound (EC) | 5-Ethynyluridine (EU) | Reference |
| Incorporation into RNA | Efficiently incorporated into nascent RNA. | Efficiently incorporated into nascent RNA. | [1] |
| Specificity for RNA vs. DNA | Not incorporated into DNA in seven tested cell lines. However, potential for DNA incorporation in some species (e.g., Nematostella vectensis). | Not significantly incorporated into DNA in many cell lines. However, DNA incorporation has been observed in some animal models (e.g., Nematostella vectensis, Exaiptasia diaphana, Platynereis dumerilii). | [1][2] |
| Metabolism Rate | Reported to have a much faster rate of metabolism in animals compared to EU. | Slower rate of metabolism in animals compared to EC. | [1] |
| Toxicity | Generally considered to have low cytotoxicity at working concentrations. | Generally considered to have low cytotoxicity at working concentrations, though high concentrations can be toxic. | [3][4] |
| Published Protocols | Less common, but protocols are adaptable from EU labeling. | Widely published and commercially available in kits with detailed protocols. | [5][6][7] |
Key Considerations for Selection
-
Specificity is Species-Dependent: A critical finding is that the high specificity of both EU and EC for RNA over DNA may not be universal across all biological systems. While studies in mammalian cell lines like HEK293 and in organisms such as Drosophila show predominant RNA labeling, research in other models like the sea anemone Nematostella vectensis has demonstrated significant incorporation of both EU and EC into DNA.[2] This underscores the importance of validating the labeling specificity in your specific experimental system, for instance, by using RNase and DNase treatment controls.
-
Metabolic Rate and Experimental Design: The faster metabolism of EC could be advantageous for pulse-chase experiments aiming to capture rapid changes in transcription, as the labeling window can be more precisely defined.[1][8] For longer labeling periods, the slower metabolism of EU might be sufficient.
Experimental Workflows and Signaling Pathways
To visualize the processes involved in using these compounds, the following diagrams illustrate the general metabolic labeling workflow and the subsequent click chemistry detection step.
Caption: General workflow for metabolic labeling of nascent RNA with this compound (EC) or 5-Ethynyluridine (EU).
Caption: Copper(I)-catalyzed click chemistry reaction for detecting ethynyl-modified RNA.
Experimental Protocols
The following are generalized protocols for nascent RNA labeling using an ethynyl-modified nucleoside and subsequent detection via click chemistry. These should be optimized for your specific cell type and experimental conditions.
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., coverslips in a 24-well plate for imaging) and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of 5-EC or 5-EU (e.g., 100 mM in DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 0.1-1 mM).
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard culture conditions. The optimal incubation time will depend on the transcription rate of the cells and the experimental goals.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Cell Fixation: Fix the cells by incubating with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
Protocol 2: Click Chemistry Detection of Labeled RNA
This protocol is for fluorescence microscopy and should be performed in a fume hood with appropriate personal protective equipment.
-
Prepare Click Reaction Cocktail: For each sample, prepare the following reaction cocktail immediately before use. The final volume can be adjusted as needed.
-
Click-iT® reaction buffer
-
Copper (II) Sulfate (CuSO4) (e.g., to a final concentration of 2 mM)
-
Fluorescent azide (B81097) (e.g., to a final concentration of 5 µM)
-
Click-iT® reaction buffer additive (reducing agent)
-
-
Reaction: Wash the permeabilized cells twice with PBS. Remove the PBS and add the Click reaction cocktail to the cells.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells once with Click-iT® reaction rinse buffer or PBS.
-
DNA Staining (Optional): If desired, counterstain the nucleus with a DNA dye such as Hoechst 33342.
-
Imaging: Wash the cells with PBS and mount the coverslip on a microscope slide with an appropriate mounting medium. The cells are now ready for fluorescence imaging.
Conclusion
Both this compound and 5-ethynyluridine are valuable tools for the analysis of nascent RNA. The choice between them may depend on the specific requirements of the experiment.
-
5-Ethynyluridine (EU) is a well-established and widely used reagent with extensive documentation and availability in commercial kits. It is a reliable choice for many standard applications in common cell lines.
-
This compound (EC) presents a potentially advantageous alternative, particularly in animal studies or for pulse-chase experiments where its faster metabolism could provide higher temporal resolution.
For both compounds, it is crucial for researchers to be aware of the potential for species-specific incorporation into DNA. Therefore, appropriate controls are essential to ensure the validity of the results and their interpretation in the context of transcription analysis. As the field of transcriptome analysis continues to evolve, the careful selection and validation of these powerful chemical tools will remain paramount for generating accurate and reproducible data.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 6. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of 5-Ethylcytidine Labeled RNA: A Comparative Guide
This guide provides a comprehensive comparison of 5-Ethylcytidine (5-EC) with other metabolic labeling reagents for the analysis of newly synthesized RNA. It is intended for researchers, scientists, and drug development professionals working in RNA biology and epitranscriptomics. The guide details the experimental workflows, presents comparative quantitative data, and outlines the protocols necessary for the successful application of these techniques.
Introduction to Metabolic Labeling of RNA
Metabolic labeling is a powerful technique for studying the dynamics of RNA synthesis, processing, and decay. It involves introducing a modified nucleoside analog into cells, which is then incorporated into nascent RNA transcripts. This chemical "tag" allows for the selective isolation and analysis of newly synthesized RNA from the pre-existing pool. 5-Ethylcytidine (5-EC) is a cytidine (B196190) analog used to probe RNA modifications, particularly the oxidation of 5-methylcytosine (B146107) (m⁵C) by dioxygenase enzymes.[1][2] Its alkyne group enables bioorthogonal "click" chemistry reactions for detection and enrichment.[1][2][3]
The analysis of such labeled RNA often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and accurate method for detecting and quantifying modified nucleosides.[4][5] This approach provides a direct readout of chemical modifications that alter the mass of canonical nucleosides.[6]
Workflow for 5-EC Labeling and Mass Spectrometry Analysis
The general workflow for analyzing 5-EC labeled RNA involves several key steps: metabolic labeling of cells, isolation of total RNA, enzymatic digestion of RNA into individual nucleosides, and subsequent analysis by LC-MS/MS to quantify the incorporation of 5-EC and other nucleosides.
Comparison of 5-EC with Alternative RNA Labeling Reagents
While 5-EC is a valuable tool, several other modified nucleosides are commonly used for metabolic labeling of RNA. The choice of reagent depends on the specific experimental goals, such as imaging, sequencing, or studying RNA-protein interactions.[7] The primary alternatives include 5-Ethynyluridine (EU), 4-Thiouridine (4sU), and various azide-modified nucleosides.[7]
References
- 1. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Detecting Newly Synthesized DNA: A Comparative Guide to 5-Ethynyl-2'-deoxycytidine (EdC) and 5-Bromo-2'-deoxyuridine (BrdU) Incorporation Assays
For researchers, scientists, and drug development professionals engaged in studying cell proliferation, DNA replication, and DNA repair, accurately detecting the incorporation of nucleoside analogs is paramount. This guide provides a comprehensive comparison of two widely used methods: the detection of 5-Ethynyl-2'-deoxycytidine (EdC) incorporation via copper(I)-catalyzed alkyne-azide cycloaddition (click chemistry) and the detection of 5-Bromo-2'-deoxyuridine (BrdU) incorporation using antibody-based immunocytochemistry.
While direct antibody-based detection of 5-Ethylcytidine (5-EC), the intracellular metabolite of EdC, is not a standard laboratory practice, the introduction of an ethynyl (B1212043) group in EdC allows for a highly specific and sensitive bioorthogonal reaction. This guide will delve into the principles, performance, and protocols of these two key techniques, offering a clear comparison to inform experimental design.
Performance Comparison: EdC-Click Chemistry vs. BrdU-Antibody Detection
The choice between EdC and BrdU often depends on the specific requirements of the experiment, such as the need for multiplexing with other antibodies, the sensitivity required, and the importance of preserving cellular morphology. The following table summarizes the key performance differences between the two methods.
| Feature | EdC Detection via Click Chemistry | BrdU Detection via Antibody |
| Detection Principle | Copper(I)-catalyzed alkyne-azide cycloaddition ("click" reaction) between the ethynyl group of incorporated EdC and a fluorescently-labeled azide (B81097). | Immunodetection using a specific monoclonal antibody that recognizes the incorporated BrdU. |
| DNA Denaturation | Not required. The small size of the azide probe allows it to access the ethynyl group without harsh denaturation steps.[1][2][3] | Required. Harsh acid or heat treatment is necessary to denature the DNA and expose the BrdU epitope for antibody binding.[1][4] |
| Sensitivity | High. The click reaction is highly efficient and specific, leading to a strong and clean signal.[1][2][3] The method has been described as more sensitive than traditional BrdU detection.[5][6] | Good, but can be limited by the efficiency of DNA denaturation and antibody penetration. |
| Specificity | High. The click reaction is bioorthogonal, meaning it does not interfere with or cross-react with other cellular components.[1] | Generally high, but the antibody may show some non-specific binding, and the harsh denaturation can expose other epitopes. |
| Multiplexing Compatibility | Excellent. The mild reaction conditions preserve cellular and epitope integrity, allowing for co-staining with other antibodies (e.g., for cell surface markers or intracellular proteins) and fluorescent proteins.[7] | Poor. The required DNA denaturation step can destroy protein epitopes, making multiplexing with other antibodies challenging.[1][5] |
| Time to Result | Fast. The click reaction itself is rapid, and the entire protocol is shorter due to the omission of the DNA denaturation and long antibody incubation steps.[2][7] A typical protocol can be completed in about 2 hours.[7] | Slower. The protocol involves multiple steps, including lengthy incubations for primary and secondary antibodies, and can take over a day to complete.[7] |
| Preservation of Morphology | Excellent. The gentle protocol helps to preserve the cellular and nuclear morphology.[2] | Can be compromised. The harsh denaturation steps can alter the cellular structure. |
| In Vivo Applications | Well-suited for in vivo studies due to the high penetrability of the small azide probes.[2] | Can be used in vivo, but antibody penetration into tissues can be a limiting factor. |
Experimental Workflows
The workflows for detecting EdC and BrdU incorporation differ significantly, primarily due to the DNA denaturation step required for BrdU detection.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Immunocytochemistry/Immunofluorescence Protocol for BrdU Antibody (NB600-720): Novus Biologicals [novusbio.com]
- 5. Cell Proliferation Method: Click Chemistry Based on BrdU Coupling for Multiplex Antibody Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method based on click chemistry, which overcomes limitations of cell cycle analysis by classical determination of BrdU incorporation, allowing multiplex antibody staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide: 5-Ethyl Cytidine vs. Radioactive Labeling for Nascent RNA Analysis
In the dynamic fields of molecular biology and drug development, the ability to accurately measure the synthesis of new RNA is paramount. For decades, radioactive isotopes have been the gold standard for labeling and tracking nascent transcripts. However, the emergence of bioorthogonal chemical reporters, such as 5-Ethyl cytidine (B196190) (5-EC), has provided a powerful, non-radioactive alternative. This guide offers an objective comparison between 5-EC and traditional radioactive labeling, supported by experimental principles and data to inform researcher choice.
At a Glance: Key Differences
Metabolic labeling of RNA relies on introducing a modified nucleoside that is incorporated into newly synthesized transcripts by cellular machinery. The key distinction between 5-EC and radioactive methods lies in the nature of this modification and the subsequent detection strategy. 5-EC, a cytidine analog, contains a small, chemically reactive ethynyl (B1212043) group.[1][2] This group does not interfere with its incorporation into RNA but allows for highly specific detection through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[1][3] In contrast, radioactive labeling involves replacing an atom in a natural nucleoside (e.g., hydrogen in uridine (B1682114) with tritium, ³H) with its radioactive isotope, with detection relying on the isotope's decay.[3][4]
The practical implications of these differing principles are significant, impacting every stage of the research process from experimental design and safety protocols to data acquisition and analysis.
Quantitative Comparison of Labeling Methodologies
To facilitate an evidence-based decision, the following table summarizes the key performance and practical characteristics of each method.
| Feature | 5-Ethyl Cytidine (5-EC) | Radioactive Labeling (e.g., ³H-Uridine) |
| Principle | Metabolic incorporation of a cytidine analog with an ethynyl group, followed by bioorthogonal "click" chemistry with a fluorescent or biotinylated azide (B81097).[1][2] | Metabolic incorporation of a nucleoside containing a radioactive isotope (e.g., ³H, ³²P).[3][4] |
| Detection Method | Fluorescence microscopy, flow cytometry, or affinity purification followed by sequencing.[1][5] | Autoradiography, scintillation counting, or phosphorimaging.[3][6] |
| Safety & Handling | Requires standard chemical safety protocols. The copper catalyst can have some toxicity.[6] | Requires specialized licenses, designated workspaces, personal protective equipment, dosimetry, and stringent radioactive waste disposal protocols.[7][8][9] |
| Resolution | High spatial resolution, enabling subcellular localization of nascent RNA via microscopy.[3] | Poor spatial resolution, particularly with autoradiography.[3] |
| Workflow Duration | Rapid. Labeling can be as short as 10-30 minutes, and detection via click chemistry takes 1-2 hours.[3][10] | Slow. Autoradiography exposure times can range from days to months.[3] |
| Sensitivity | High sensitivity, comparable to or exceeding that of bromouridine-based methods and sufficient to detect transcription in various cell types and tissues.[1][3] | Very high sensitivity, traditionally considered the gold standard.[11] |
| Multiplexing | Easily compatible with multiplexed imaging (e.g., co-staining with antibodies for other cellular markers). | Difficult to multiplex with other imaging modalities. |
| Toxicity/Perturbation | High concentrations can be toxic, and the copper catalyst may cause RNA degradation or cellular stress.[6] In some organisms, related ethynyl-nucleosides have shown off-target DNA labeling.[12][13] | Radiation can cause DNA damage and cellular toxicity. The method itself is generally considered non-perturbing at tracer concentrations. |
| Downstream Applications | Compatible with high-throughput screening, flow cytometry, and next-generation sequencing (RNA-seq).[5][6] | Primarily quantitative (total synthesis) or for low-throughput gel-based analyses. Incompatible with standard RNA-seq workflows.[5] |
Experimental Workflows and Protocols
The choice of labeling method significantly influences the experimental workflow. Non-radioactive approaches offer a more streamlined and less hazardous process.
Visualizing the Workflows
Caption: Experimental workflow for labeling nascent RNA with this compound (5-EC).
Caption: Experimental workflow for labeling nascent RNA using a radioactive nucleoside.
Protocol 1: Nascent RNA Labeling with this compound (5-EC)
This protocol is a general guideline for labeling mammalian cells in culture. Optimization is recommended for specific cell types and experimental goals.
-
Cell Preparation: Plate cells on a suitable imaging surface (e.g., glass-bottom dishes or coverslips) and grow to the desired confluency.
-
5-EC Labeling: Prepare a working solution of 5-EC in pre-warmed complete cell culture medium. A typical concentration range is 100 µM to 1 mM.[14] Remove the existing medium from the cells and replace it with the 5-EC-containing medium.
-
Incubation: Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the desired labeling density and the transcriptional activity of the cells.[14]
-
Fixation: Aspirate the labeling medium and wash the cells once with PBS. Fix the cells by adding a 4% formaldehyde (B43269) solution in PBS and incubating for 20 minutes at room temperature.[10]
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize by incubating with a solution of 0.5% Triton X-100 in PBS for 25 minutes.[10]
-
Click Reaction: Prepare the click reaction cocktail. For a 500 µL reaction, combine PBS, 4 mM CuSO₄, a fluorescent azide (e.g., Alexa Fluor 488 Azide at 5 µM), and freshly prepared 40 mM sodium ascorbate.[10] Aspirate the permeabilization buffer and add the click cocktail to the cells.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.[10]
-
Washing and Staining: Aspirate the click cocktail and wash the cells twice with PBS. If desired, counterstain nuclei with a DNA dye like DAPI.
-
Imaging: Mount the coverslips or image the dish directly using fluorescence microscopy.
Protocol 2: Nascent RNA Labeling with ³H-Uridine
This protocol is a general guideline and must be performed in compliance with all institutional radiation safety regulations.
-
Cell Preparation: Grow cells in culture to the desired confluency.
-
Radiolabeling: In a designated radioactive work area, prepare a working solution of ³H-uridine in pre-warmed complete cell culture medium. A typical concentration is 1-10 µCi/mL.
-
Incubation (Pulse Labeling): Remove the existing medium and replace it with the ³H-uridine-containing medium. Incubate for a defined "pulse" period (e.g., 15-60 minutes) to label newly synthesized RNA.[4]
-
Cell Lysis: Aspirate the radioactive medium and dispose of it in the appropriate liquid radioactive waste container. Wash the cells once with ice-cold PBS. Lyse the cells using a suitable RNA extraction reagent (e.g., TRIzol).
-
RNA Purification: Purify total RNA from the cell lysate according to the manufacturer's protocol, ensuring all steps are performed in the designated radioactive work area.
-
Quantification by Scintillation Counting:
-
Take an aliquot of the purified RNA.
-
Place it in a scintillation vial with an appropriate scintillation cocktail.
-
Measure the radioactive decay (counts per minute) using a liquid scintillation counter. This provides a quantitative measure of total RNA synthesis.
-
-
Analysis by Autoradiography (for gels):
-
Run the labeled RNA on a denaturing polyacrylamide or agarose (B213101) gel.
-
Dry the gel and place it in a cassette with X-ray film or a phosphorimager screen.
-
Expose for a period of days to months at -80°C.
-
Develop the film or scan the screen to visualize the radiolabeled RNA bands.
-
Logical Comparison: Weighing the Pros and Cons
The decision to use 5-EC or radioactive labeling involves a trade-off between safety, speed, and specific experimental needs.
Caption: Core advantages and disadvantages of 5-EC versus radioactive labeling methods.
Conclusion
For the vast majority of modern research applications, this compound and related non-radioactive nucleosides offer a superior alternative to radioactive labeling. The dramatic improvements in safety, speed, and experimental flexibility, combined with high sensitivity and resolution, empower researchers to ask more complex questions, from visualizing transcriptional hotspots within a single cell to performing transcriptome-wide analyses of RNA dynamics.[3][15][16] While radioactive labeling remains a benchmark for sensitivity, its significant logistical, safety, and practical limitations render it less suitable for the high-throughput, multi-modal, and sequencing-based approaches that define contemporary biological research. The adoption of non-radioactive methods like 5-EC represents a significant advancement, enabling safer, faster, and more detailed insights into the intricate world of RNA biology.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of (5-3H)uridine for pulse-labelling ribonucleic acid of mouse Ehrlich ascites-tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. j-ram.org [j-ram.org]
- 8. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 9. Staying Safe Around Radioactive Materials in the Laboratory | Lab Manager [labmanager.com]
- 10. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. jenabioscience.com [jenabioscience.com]
- 16. jenabioscience.com [jenabioscience.com]
A Comparative Guide to Cytidine Analogs in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Cytidine (B196190) analogs are a cornerstone of chemotherapy, exhibiting a broad spectrum of activity against various hematological malignancies and solid tumors. These antimetabolite drugs function by mimicking natural cytidine, thereby interfering with nucleic acid synthesis and other vital cellular processes. This guide provides a side-by-side comparison of prominent cytidine analogs, offering insights into their mechanisms of action, experimental data on their performance, and detailed protocols for key evaluative assays.
Introduction to Cytidine Analogs
Cytidine analogs are structurally similar to the natural nucleoside cytidine and are primarily used as anticancer agents.[1] Their therapeutic effect is exerted through various mechanisms, including the inhibition of DNA and RNA synthesis, induction of DNA damage, and modulation of epigenetic processes.[2] This guide will focus on a comparative analysis of five key cytidine analogs: Cytarabine (B982), Gemcitabine (B846), Azacitidine, Decitabine (B1684300), and the novel agent RX-3117.
Mechanism of Action and Cellular Fate
The efficacy of cytidine analogs is intrinsically linked to their intracellular metabolism and mechanism of action. While all mimic cytidine, their distinct structural modifications lead to different cellular effects.
Cytarabine (Ara-C) is a pyrimidine (B1678525) analog converted intracellularly to its active triphosphate form, Ara-CTP.[3] Ara-CTP primarily acts by inhibiting DNA polymerase, leading to a halt in DNA replication and repair.[3] Its incorporation into the DNA strand also creates a steric hindrance that prevents further elongation.[3]
Gemcitabine , another deoxycytidine analog, also requires intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[4] Its diphosphate form inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.[4] The triphosphate form is incorporated into DNA, causing "masked chain termination" where one additional nucleotide is added before DNA synthesis is arrested.[4]
Azacitidine and Decitabine are hypomethylating agents.[2] They are incorporated into DNA and, to a lesser extent for Azacitidine, into RNA.[2] Once incorporated into DNA, they covalently trap DNA methyltransferases (DNMTs), leading to the depletion of these enzymes and subsequent global DNA hypomethylation.[2] This can lead to the re-expression of silenced tumor suppressor genes.[5]
RX-3117 is a novel oral cytidine analog that is selectively activated in tumor cells by the enzyme uridine-cytidine kinase 2 (UCK2).[6] Its mechanism of action is twofold: it is incorporated into both RNA and DNA to disrupt their synthesis and also inhibits DNA methyltransferase 1 (DNMT1).[6][7] A key advantage of RX-3117 is its resistance to degradation by cytidine deaminase, the enzyme that rapidly inactivates many other cytidine analogs.[6]
Comparative Performance Data
The following tables summarize key quantitative data for the selected cytidine analogs, providing a basis for comparing their potency, pharmacokinetic profiles, and common toxicities.
Table 1: Comparative In Vitro Cytotoxicity (IC50/EC50 Values)
| Cytidine Analog | Cell Line | IC50/EC50 (µM) | Reference |
| Azacitidine | HMC-1 (Mast Cell Leukemia) | 20 (48h) | [8] |
| MCF-7 (Breast Cancer) | 15 | [9] | |
| MDA-MB-231 (Breast Cancer) | 15 | [9] | |
| NSCLC Cell Lines (Panel) | 1.8 - 10.5 | [10] | |
| Decitabine | HL60 (Promyelocytic Leukemia) | Varies with dose/schedule | [11] |
| ML-1 (Myeloid Leukemia) | Varies with dose/schedule | [11] | |
| Raji (Burkitt's Lymphoma) | Varies with dose/schedule | [11] | |
| Jurkat (T-cell Leukemia) | Varies with dose/schedule | [11] | |
| H1299 (NSCLC) | 5.1 | [10] | |
| Cytarabine | MEL202-WT (Melanoma) | 0.73 | [12] |
| MEL202-KO MBD4 (Melanoma) | 0.29 | [12] | |
| HAP1-WT (Leukemia) | 0.76 | [12] | |
| HAP1-KO MBD4 (Leukemia) | 0.19 | [12] | |
| Gemcitabine | MEL202-WT (Melanoma) | 0.0032 | [12] |
| MEL202-KO MBD4 (Melanoma) | 0.0014 | [12] | |
| HAP1-WT (Leukemia) | 0.0201 | [12] | |
| HAP1-KO MBD4 (Leukemia) | 0.0023 | [12] | |
| RX-3117 | A549 (Lung Cancer) | Moderately sensitive at 11.7 | [13] |
| SW1573 (Lung Cancer) | Varies with UCK2 expression | [13] |
IC50/EC50 values are highly dependent on the cell line and experimental conditions. This table provides a sample of reported values for comparative purposes.
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Cytarabine | Gemcitabine | Azacitidine | Decitabine | RX-3117 |
| Administration | IV, Intrathecal | IV | IV, SC | IV | Oral |
| Half-life (t½) | Biphasic: 7-20 min (initial), 1-3 h (terminal)[7] | ~1.7 h[14] | ~41 min (SC), ~22 min (IV)[15] | ~35-45 min[15] | Not yet fully characterized in humans |
| Metabolism | Deamination by cytidine deaminase (CDA) to inactive ara-U[16] | Deamination by CDA to inactive dFdU[14] | Deamination by CDA[15] | Deamination by CDA[15] | Minimally deaminated by CDA[6] |
| Excretion | Primarily renal[7] | Primarily renal[14] | Primarily renal[15] | Primarily renal[15] | Not yet fully characterized in humans |
Table 3: Common Adverse Events (Grade 3/4) from Clinical Trials
| Adverse Event | Cytarabine | Gemcitabine | Azacitidine | Decitabine |
| Neutropenia | High | High | High | High |
| Thrombocytopenia | High | High | High | High |
| Anemia | High | High | High | High |
| Febrile Neutropenia | Common | Common | Common | Higher risk than Azacitidine[17] |
| Nausea/Vomiting | Common | Common | Common | Common |
| Diarrhea | Common | Common | Common | Common |
| Fatigue | Common | Common | Common | Common |
Adverse event profiles are dose and schedule dependent. This table presents a general overview of common high-grade toxicities.[17][18]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the objective comparison of cytidine analogs. Below are methodologies for two key assays used to evaluate their performance.
MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess the cytotoxic effects of cytidine analogs on adherent cancer cell lines.[19][20][21]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Cytidine analog stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
DMSO (or other suitable solvent to dissolve formazan (B1609692) crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the cytidine analog in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[22]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[19]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[21] Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[19][20]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Pyrosequencing for DNA Methylation Analysis
This protocol is used to quantify the level of DNA methylation at specific CpG sites, which is particularly relevant for assessing the activity of hypomethylating agents like Azacitidine and Decitabine.[12][23][24][25]
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Bisulfite conversion kit
-
PCR primers (one biotinylated) specific for the target region
-
PCR reagents (polymerase, dNTPs, buffer)
-
Streptavidin-coated Sepharose beads
-
Pyrosequencing instrument and reagents
-
Sequencing primer
Procedure:
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[24]
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR with a forward and a biotinylated reverse primer specific to the genomic region of interest. The PCR product will now have thymine (B56734) in place of the original unmethylated cytosines.
-
Template Preparation:
-
Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads.
-
Wash the beads and denature the DNA to obtain a single-stranded template.
-
Anneal the sequencing primer to the single-stranded template.
-
-
Pyrosequencing Reaction:
-
Perform the pyrosequencing reaction according to the manufacturer's instructions. The instrument will sequentially add dNTPs, and the incorporation of a nucleotide will generate a light signal that is proportional to the number of incorporated nucleotides.
-
-
Data Analysis: The pyrosequencing software will generate a pyrogram. The percentage of methylation at each CpG site is calculated by the ratio of the signal for cytosine to the sum of the signals for cytosine and thymine.
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key cellular pathways and experimental workflows related to cytidine analogs.
Mechanism of Action of DNA Chain Terminating Analogs
Caption: Intracellular activation and mechanism of action of Cytarabine and Gemcitabine.
Mechanism of Action of Hypomethylating Agents
Caption: Mechanism of DNA methyltransferase inhibition by Azacitidine and Decitabine.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of cytidine analogs using the MTT assay.
Conclusion
The choice of a cytidine analog in a research or clinical setting depends on the specific cancer type, the desired mechanism of action, and the anticipated toxicity profile. While Cytarabine and Gemcitabine are potent inhibitors of DNA synthesis, Azacitidine and Decitabine offer an epigenetic approach to cancer therapy. The novel analog RX-3117 shows promise with its oral bioavailability and unique activation mechanism, potentially overcoming resistance to older drugs. This guide provides a foundational comparison to aid researchers and clinicians in their evaluation and application of these important therapeutic agents. Further research, particularly head-to-head comparative studies, will continue to refine our understanding of the optimal use of each of these cytidine analogs.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Insights into gemcitabine resistance in pancreatic cancer: association with metabolic reprogramming and TP53 pathogenicity in patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytarabine - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. svg - graphviz: change color of some nodes - Stack Overflow [stackoverflow.com]
- 11. Effect of cytarabine and decitabine in combination in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Methylation Analysis [qiagen.com]
- 13. oncotarget.com [oncotarget.com]
- 14. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multicenter, randomized, open-label, phase III trial of decitabine versus patient choice, with physician advice, of either supportive care or low-dose cytarabine for the treatment of older patients with newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. elearning.unite.it [elearning.unite.it]
- 25. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling 5-Ethyl cytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Ethyl cytidine (B196190). Adherence to these procedural steps is vital for ensuring laboratory safety and proper chemical management. While a specific Safety Data Sheet (SDS) for 5-Ethyl cytidine was not located, the following recommendations are based on best practices for handling similar nucleoside analogs, such as Cytidine and its derivatives.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent direct skin contact.[2][3] |
| Eye Protection | ANSI-approved safety goggles or safety glasses with side shields | To protect eyes from splashes or dust.[3][5] |
| Body Protection | Chemical-resistant lab coat | To protect against contamination of personal clothing.[2][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended if working with fine powders outside of a fume hood or if irritation occurs.[2][3][4] |
Operational Plan: Safe Handling Procedure
All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.
Step-by-Step Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above and illustrated in the workflow diagram below.
-
-
Weighing and Transfer:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust or airborne particles.[3]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.
-
-
In Solution:
-
When working with the compound in solution, handle it with the same level of caution.
-
Use sealed containers for transfers whenever possible to avoid splashes and aerosols.
-
-
Post-Handling:
-
Thoroughly decontaminate the work surface and any equipment used.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Spill and Emergency Procedures
Incidental Spill Cleanup:
In the event of a small spill, follow these procedures:
-
Notify others in the immediate area.[7]
-
Put on appropriate PPE before starting cleanup.[7]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7][8]
-
Sweep up the absorbed material from the outside in and place it in a sealed, leak-proof container for disposal.[7]
-
Clean the area with soap and water.[6]
-
Label the container as hazardous waste and dispose of it according to your institution's guidelines.[7][9]
For large spills, or if you are not trained or equipped to handle the spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[9]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If inhaled: Move the person into fresh air.[10]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[10]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled plastic container.[11]
-
Liquid Waste: Collect liquid waste in a sealed, chemical-resistant container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and any other identifiers required by your institution.[11][12]
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.[12]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[11]
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. benchchem.com [benchchem.com]
- 4. gerpac.eu [gerpac.eu]
- 5. fishersci.com [fishersci.com]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. students.umw.edu [students.umw.edu]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. geo.utexas.edu [geo.utexas.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
